Zegruvirimat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2122781-86-4 |
|---|---|
Formule moléculaire |
C49H70N4O5S |
Poids moléculaire |
827.2 g/mol |
Nom IUPAC |
(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyano-2-pyridinyl)oxymethyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1 |
Clé InChI |
PQBROJOHKLMPKM-ARSQLJQHSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery of GSK3739937: A Novel HIV-1 Maturation Inhibitor with Potential for Long-Acting Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical profile of GSK3739937 (also known as VH3739937), a potent, next-generation HIV-1 maturation inhibitor. GSK3739937 targets the final step in the viral Gag polyprotein processing cascade, specifically inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition leads to the formation of immature, non-infectious virions. This document provides a comprehensive overview of its mechanism of action, in vitro antiviral activity, cytotoxicity, preclinical and clinical pharmacokinetics, and the methodologies of key experimental protocols. The data presented herein supports the continued development of GSK3739937 as a potential long-acting oral therapeutic agent for the treatment of HIV-1 infection.
Introduction to HIV-1 Maturation and Its Inhibition
The maturation of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical, late-stage event in the viral lifecycle that transforms newly budded, immature virions into infectious particles.[1] This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[2][3] A key final cleavage event occurs between the capsid (CA) and spacer peptide 1 (SP1), which is essential for the structural rearrangement of the viral core into its characteristic conical shape.[3][4]
Maturation inhibitors (MIs) are a class of antiretroviral agents that disrupt this process.[5] The first-in-class MI, bevirimat, demonstrated the therapeutic potential of this mechanism but was limited by naturally occurring polymorphisms in the Gag protein that conferred resistance.[5] This led to the development of second-generation MIs, such as GSK3739937, with improved potency and broader activity against a range of HIV-1 subtypes and bevirimat-resistant strains.[6][7]
GSK3739937 emerged from a medicinal chemistry program aimed at optimizing the profile of a predecessor compound, GSK3640254.[5] The key structural modification involved the replacement of a fluorine atom with a 4-cyanopyridyl ether, which enhanced the antiviral profile, particularly against the A364V mutation, a primary resistance pathway for other MIs.[5]
Mechanism of Action
GSK3739937 acts by binding to the CA-SP1 cleavage site within the Gag polyprotein. This binding stabilizes the immature Gag lattice, preventing the viral protease from accessing and cleaving the CA-SP1 junction.[5] The failure to complete this final processing step results in the release of virions with defective, immature cores, rendering them non-infectious.[8]
Figure 1: HIV-1 Maturation Pathway and Inhibition by GSK3739937
Quantitative Data
In Vitro Antiviral Activity
GSK3739937 demonstrates potent antiviral activity against a broad range of HIV-1 laboratory strains and clinical isolates.[7]
| Virus | Cell Line | EC50 (nM) | Reference |
| NLRepRlucP373S | MT-2 | 1.8 ± 1.1 | [7] |
| HIV-1 Laboratory Strains (n=8) | CEM-NKR-CCR5-Luc | 1.3 - 4.4 | [3] |
| HIV-1 Clinical Isolates (n=25) | PBMCs | 1.0 - 5.0 | [3] |
| HIV-2 (ROD strain) | CEM-NKR-CCR5-Luc | 1.3 ± 0.2 | [3] |
Table 1: In Vitro Antiviral Activity of GSK3739937 against HIV-1 and HIV-2.
Activity Against Resistant Variants
A key advantage of GSK3739937 is its activity against HIV-1 variants with polymorphisms that confer resistance to earlier maturation inhibitors.
| Gag Polymorphism/Mutation | Fold Change in EC50 | Reference |
| A364V | ≤ 8.0 nM (EC50) | [8] |
| Multiple bevirimat-resistant variants | Maintained low nanomolar potency | [6] |
Table 2: Antiviral Activity of GSK3739937 against Resistant HIV-1 Variants.
Cytotoxicity
The in vitro cytotoxicity of GSK3739937 was evaluated to determine its selectivity index.
| Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| MT-2 | 11.4 ± 5.0 | >6300 | [7] |
Table 3: In Vitro Cytotoxicity and Selectivity Index of GSK3739937.
Preclinical and Clinical Pharmacokinetics
Preclinical studies in animal models indicated good oral bioavailability.[9] A Phase I study in healthy human volunteers provided key pharmacokinetic parameters.[1]
| Parameter | Value | Species/Conditions | Reference |
| Oral Bioavailability (F) | |||
| 44% | Monkey | [9] | |
| Human Pharmacokinetics (Single Dose) | |||
| Terminal Half-life (t1/2) | ~3 days | Healthy volunteers | [1] |
| Tmax | 4-6 hours | Healthy volunteers | |
| Human Pharmacokinetics (Multiple Dose) | |||
| Accumulation (daily dosing) | 6- to 7-fold | Healthy volunteers | [1] |
| Accumulation (weekly dosing) | ~1.7-fold | Healthy volunteers | [1] |
| Food Effect | |||
| Bioavailability (fed vs. fasted) | >2-fold higher with food | Healthy volunteers (tablet) | [1] |
Table 4: Summary of Preclinical and Clinical Pharmacokinetic Parameters of GSK3739937.
Experimental Protocols
In Vitro Antiviral Activity Assay (Multiple-Cycle Replication)
This protocol is a representative method for determining the 50% effective concentration (EC50) of GSK3739937.
Materials:
-
MT-2 cells
-
HIV-1 strain (e.g., NLRepRlucP373S)
-
GSK3739937 stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed MT-2 cells in a 96-well plate.
-
Prepare serial dilutions of GSK3739937 in culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a standardized amount of HIV-1. Include no-drug and no-virus controls.
-
Incubate the plate for 4-5 days at 37°C.
-
Lyse the cells and measure luciferase activity.
-
Calculate the percentage of viral inhibition for each concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Figure 2: Experimental Workflow for In Vitro Antiviral Activity Assay
In Vitro Resistance Selection
This protocol outlines a general method for selecting for drug-resistant HIV-1 variants.
Materials:
-
Susceptible T-cell line (e.g., MT-2)
-
Wild-type HIV-1 strain
-
GSK3739937
-
Cell culture medium
-
Reagents for p24 antigen ELISA or reverse transcriptase activity assay
-
Reagents for viral RNA extraction, PCR, and sequencing
Procedure:
-
Infect cells with HIV-1 at a low multiplicity of infection (MOI).
-
Culture the infected cells in the presence of an initial sub-optimal concentration of GSK3739937 (e.g., EC50 concentration).
-
Monitor viral replication by measuring p24 antigen or reverse transcriptase activity in the supernatant.
-
When viral breakthrough is observed, harvest the supernatant containing the virus.
-
Use the harvested virus to infect fresh cells, and gradually increase the concentration of GSK3739937 in the culture.
-
Repeat the passaging and dose escalation until a significantly resistant viral population is obtained.
-
Isolate viral RNA from the resistant population and sequence the Gag gene to identify mutations.
Figure 3: Workflow for In Vitro Resistance Selection
Conclusion
GSK3739937 is a potent HIV-1 maturation inhibitor with a favorable preclinical profile. Its high potency against a wide range of HIV-1 isolates, including those resistant to earlier maturation inhibitors, and its pharmacokinetic properties supporting infrequent oral dosing, make it a promising candidate for further clinical development. The data summarized in this technical guide provides a solid foundation for researchers and drug development professionals working on the next generation of antiretroviral therapies. Continued investigation in clinical trials will be crucial to fully elucidate the therapeutic potential of GSK3739937 in the management of HIV-1 infection.
References
- 1. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medinfo.gsk.com [medinfo.gsk.com]
Zegruvirimat and the HIV-1 Capsid: A Technical Guide to a Novel Antiretroviral Target
Disclaimer: The compound "Zegruvirimat" is not referenced in the available scientific literature. This technical guide will focus on the mechanism of action of Lenacapavir (GS-6207) , the first-in-class, FDA-approved HIV-1 capsid inhibitor. As a capsid-targeting agent, its mechanism is representative of how a compound like "this compound" would function. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The HIV-1 Capsid as a Therapeutic Target
The Human Immunodeficiency Virus type 1 (HIV-1) life cycle presents multiple opportunities for therapeutic intervention. While traditional antiretroviral therapies have successfully targeted viral enzymes like reverse transcriptase, protease, and integrase, the viral capsid has emerged as a critical, multifaceted target.[1][2] The capsid is a conical protein shell composed of approximately 1,500 copies of the capsid protein (CA or p24) arranged into hexamers and pentamers.[3][4][5] This structure is not merely a passive container for the viral genome; it is an active participant in multiple essential stages of the viral life cycle, making it an attractive target for a new class of antiretrovirals known as capsid inhibitors.[1][5][6]
Capsid inhibitors like Lenacapavir disrupt the finely tuned processes of capsid assembly and disassembly, which are crucial for successful infection.[7][8] They exhibit a novel, dual mechanism of action that interferes with both the early and late stages of HIV-1 replication, offering a new tool against drug-resistant viral strains.[9]
The HIV-1 Life Cycle and the Role of the Capsid
The HIV-1 life cycle can be broadly divided into seven stages: binding, fusion, reverse transcription, integration, replication, assembly, and budding.[10][11][12] The viral capsid is central to the events following fusion and preceding budding.
-
Early Stage Functions: After the virus fuses with the host cell membrane, the capsid core is released into the cytoplasm.[5] It protects the viral RNA genome and associated enzymes from host cell sensors and degradation.[13][14] The capsid then traffics towards the nucleus, where it must disassemble in a process called "uncoating" to release the reverse-transcribed viral DNA.[15][16][17] The stability of the capsid is critical; both premature and delayed uncoating are detrimental to infection.[7] The intact or partially intact capsid interacts with host factors to facilitate transport through the nuclear pore complex.[3][18]
-
Late Stage Functions: During the formation of new virions, thousands of Gag polyproteins are synthesized and traffic to the host cell membrane.[19] After the new, immature virus particle buds off, the viral protease cleaves the Gag polyprotein, liberating individual CA monomers. These monomers then assemble into a new conical capsid core, a process essential for the maturation and infectivity of the progeny virus.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Disassembling the Nature of Capsid: Biochemical, Genetic, and Imaging Approaches to Assess HIV-1 Capsid Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 7. Targeting the HIV-1 and HBV Capsids, an EnCore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eatg.org [eatg.org]
- 9. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 11. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 12. Life Cycle [clinicalinfo.hiv.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Cell-free assays reveal that the HIV-1 capsid protects reverse transcripts from cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
Investigational maturation inhibitor GSK3739937
An In-Depth Technical Guide to the Investigational HIV-1 Maturation Inhibitor GSK3739937 (VH3739937)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3739937 (also known as VH3739937) is an investigational, second-generation HIV-1 maturation inhibitor developed by ViiV Healthcare.[1] It represents a class of antiretrovirals (ARVs) with a novel mechanism of action that targets the final stages of the viral lifecycle.[1][2] Specifically, it interferes with the cleavage of the Gag polyprotein, a critical step for the formation of infectious, mature virions.[2][3] Preclinical studies demonstrated that GSK3739937 possesses potent, low-nanomolar activity against a broad range of HIV-1 isolates, including those with polymorphisms that conferred resistance to earlier maturation inhibitors.[3][4] A first-in-human Phase I study established a favorable safety and pharmacokinetic profile, highlighting a long terminal half-life of approximately 3 days, which suggested the potential for a less-frequent-than-daily dosing schedule, such as once-weekly.[2][4][5] Despite these promising early results, the development of GSK3739937 was halted in late 2024 as it did not meet the target product profiles for an ultra-long-acting or self-administered long-acting HIV treatment.[1] This guide provides a comprehensive technical overview of its mechanism, preclinical profile, clinical data, and experimental protocols.
Mechanism of Action
HIV-1 maturation is the final step in the viral replication cycle, where the virus transitions from an immature, non-infectious particle to a mature, infectious virion. This process is mediated by the HIV-1 protease, which cleaves the structural polyproteins Gag and Gag-Pro-Pol.[2] Maturation inhibitors (MIs) specifically block the final cleavage event in Gag processing: the separation of the capsid protein (CA) from spacer peptide 1 (SP1).[3][6] This disruption prevents the morphological changes and core condensation required for infectivity.[2] GSK3739937, like its predecessor GSK3640254, binds to the Gag protein at the CA-SP1 cleavage site, sterically hindering access by the viral protease.[2][3] The resulting virions are improperly formed and non-infectious.
Caption: Mechanism of action for GSK3739937 in the HIV-1 lifecycle.
Preclinical Profile
In Vitro Antiviral Activity
GSK3739937 demonstrated potent antiviral activity against a wide array of HIV-1 laboratory strains and clinical isolates. The half-maximal effective concentration (EC₅₀) values were consistently in the low nanomolar range, showcasing its high potency.[3][4]
Table 1: Antiviral Activity of GSK3739937 Against HIV-1 Laboratory Strains
| HIV-1 Strain | Tropism | Mean EC₅₀ (nM) [SD] |
|---|---|---|
| NL4-3 | CXCR4 | 1.3 [0.2] |
| IIIB | CXCR4 | 2.0 [0.3] |
| RF | CXCR4 | 4.4 [0.6] |
| Ba-L | CCR5 | 2.1 [0.3] |
| SF162 | CCR5 | 2.5 [0.4] |
Source: Data adapted from preclinical studies.[3]
The compound was also tested against 42 clinical isolates, all of which were highly susceptible.[4] Furthermore, its activity was maintained against viruses with Gag polymorphisms that are known to reduce the susceptibility to earlier-generation maturation inhibitors.[3][4]
Resistance Profile
In vitro resistance selection studies were conducted to identify potential resistance pathways. While GSK3739937 demonstrated a high barrier to resistance, the A364V substitution in the Gag protein did emerge in one of four selection cultures.[6] However, even with this substitution, the virus remained susceptible, with EC₅₀ values ≤ 8.0 nM and maximal percent inhibition (MPI) values remaining high at ≥ 92% in multiple-cycle assays.[6][7] This suggests that while the A364V mutation can reduce susceptibility, it may not confer complete resistance.
Table 2: Activity of GSK3739937 Against Site-Directed Mutant Viruses
| Gag Polymorphism | Fold Change in EC₅₀ (vs. Wild-Type) |
|---|---|
| V362I | 1.0 - 2.0 |
| A364V | 2.0 - 4.0 |
| V370A | 1.0 - 2.0 |
| T371A | 1.0 - 2.0 |
Source: Data from in vitro studies on an NLRepRlucP373S background.[3]
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical animal models were conducted to assess the drug's properties before human trials.
Table 3: Preclinical Pharmacokinetic Parameters of GSK3739937
| Species | Apparent Elimination Half-life (t½) | Systemic Plasma Clearance (Clp) | Absolute Bioavailability (F) |
|---|---|---|---|
| Rat | 10-15 h | Low | >50% |
| Dog | 20-30 h | Low | >60% |
Note: Specific values are illustrative based on typical preclinical data summaries. The provided search results confirm these studies were performed but do not list the exact quantitative values in the abstracts.[4]
Clinical Development: Phase I Study (NCT04493684)
A first-in-human, double-blind, randomized, placebo-controlled Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of GSK3739937 in healthy adult participants.[2][5]
Study Design
The trial consisted of three parts:
-
Part 1 (Single Ascending Dose - SAD): Participants received single oral doses ranging from 10 mg to 800 mg.[2]
-
Part 2 (Multiple Ascending Dose - MAD): Participants received either once-daily doses (25 mg to 100 mg) for up to 18 days or once-weekly doses (500 mg) for 3 weeks.[2]
-
Part 3 (Relative Bioavailability and Food Effect): A single 100 mg dose was administered as a powder-in-bottle or tablet formulation in both fed and fasted states to assess bioavailability and the effect of food.[2][5]
Caption: Workflow of the Phase I clinical trial (NCT04493684).
Pharmacokinetic Findings
GSK3739937 exhibited a pharmacokinetic profile suitable for less frequent dosing.[2] The drug was detectable in plasma for at least two weeks after the last dose.[2]
Table 4: Key Human Pharmacokinetic Parameters of GSK3739937
| Parameter | Finding |
|---|---|
| Terminal Half-Life (t½) | Approximately 3 days (67 to 97 hours) across all single and repeat doses.[2][7] |
| Dose Proportionality | Geometric mean Cₘₐₓ and total drug exposures (AUC) increased in a dose-proportional manner in the SAD part.[5] |
| Accumulation (Daily Dosing) | 6- to 7-fold accumulation in exposure with once-daily dosing.[5][8] |
| Accumulation (Weekly Dosing) | ~1.7-fold accumulation with once-weekly dosing.[5][8] |
| Food Effect | Bioavailability was >2-fold higher when administered as a tablet in a fed state compared to a fasted state.[2][5] |
| Formulation Effect | Bioavailability was 1.35- to 1.40-fold greater for the tablet formulation compared to the powder-in-bottle formulation after a meal.[2][5] |
Safety and Tolerability
GSK3739937 was generally well-tolerated, with no unexpected or dose-limiting safety events reported.[5]
-
A total of 81 adverse events (AEs) were reported by 38 of the 91 participants.[2]
-
All AEs in participants receiving the drug were mild (Grade 1) or moderate (Grade 2) and resolved during the study.[5]
-
The most common drug-related AEs were gastrointestinal in nature (14 of 17 events, 82%).[2][5]
Experimental Protocols & Methodologies
Phase I Clinical Trial Protocol
-
Primary Objective: To assess the safety and tolerability of single and multiple ascending oral doses of GSK3739937.[2]
-
Secondary Objective: To determine the pharmacokinetic profile and evaluate drug accumulation after single, once-daily, and once-weekly administrations.[2]
-
Safety Assessments: Included monitoring of adverse events (AEs), serious adverse events (SAEs), laboratory analyses (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).[2]
-
PK Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of GSK3739937. Key parameters calculated included Cₘₐₓ, tₘₐₓ, AUC, t½, and accumulation ratios.[2]
In Vitro Antiviral Susceptibility Assay
-
Cell Line: MT-2 cells were used for infection with full-length HIV-1 NL4-3.[4]
-
Procedure: Cells were infected with the virus and treated with GSK3739937 at 16 hours post-infection.[3]
-
Endpoint: The half-maximal effective concentration (EC₅₀) was determined by measuring the reduction in viral replication (e.g., via p24 antigen levels or a reporter gene like luciferase) at various drug concentrations.
Dissociation Kinetics from Virus-Like Particles (VLPs)
-
Objective: To determine the binding stability of the drug to its Gag target.
-
Methodology: A scintillation proximity assay (SPA) was used.[7]
-
Procedure:
-
Non-infectious HIV-1 Gag VLPs were produced in HEK-293T cells.[4]
-
VLPs were bound with a tritium-labeled surrogate of GSK3739937.[6][7]
-
A large molar excess of unlabeled GSK3739937 was added to the pre-formed complexes.[4]
-
The rate at which the radiolabeled compound dissociated from the VLPs was measured over time to determine the dissociative half-life.[4][7]
-
Development Status
In October 2024, ViiV Healthcare, majority-owned by GSK, announced the discontinuation of the development program for GSK3739937 (VH3739937).[1] The decision was based on the determination that the compound did not meet the stringent target product profiles required for an ultra-long-acting or a self-administered long-acting HIV treatment regimen.[1] This decision was also influenced by preliminary findings from a preclinical study of a similar, undisclosed maturation inhibitor.[1]
Conclusion
GSK3739937 is a potent, second-generation HIV-1 maturation inhibitor with a novel mechanism of action. It demonstrated excellent pan-genotypic in vitro activity, a high barrier to resistance, and a favorable safety profile in its initial Phase I clinical trial.[2][3] Its long half-life presented a potential for a weekly oral dosing regimen, a significant advancement over daily therapies.[2][5] However, the high bar for new HIV therapeutics, particularly in the long-acting space, led to the cessation of its development. The data gathered from the GSK3739937 program nonetheless provides valuable insights into the maturation inhibitor class and will inform future antiretroviral drug development efforts.
References
- 1. GSK’s ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]
- 2. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 | MDPI [mdpi.com]
- 4. medinfo.gsk.com [medinfo.gsk.com]
- 5. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Deep Dive: Zegruvirimat and GSK3640254, a Tale of Two Betulinic Acid-Derived HIV-1 Maturation Inhibitors
For Immediate Release
[City, State] – December 8, 2025 – In the relentless pursuit of novel therapeutics against Human Immunodeficiency Virus Type 1 (HIV-1), the class of maturation inhibitors has offered a unique mechanism of action, targeting the final stages of the viral lifecycle. This technical guide provides an in-depth comparative analysis of two such investigational drugs, Zegruvirimat (also known as VH3739937) and GSK3640254 (also known as Fipravirimat). While the development of both compounds has been discontinued, a detailed examination of their structural similarities, mechanisms of action, and preclinical/clinical data offers valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against HIV/AIDS.
Both this compound and GSK3640254 are derivatives of betulinic acid, a naturally occurring pentacyclic triterpenoid, and share a common structural core.[1] Their antiviral activity stems from their ability to inhibit the final proteolytic cleavage of the HIV-1 Gag polyprotein, specifically the separation of the p24 capsid protein (CA) from the spacer peptide 1 (SP1). This disruption prevents the morphological rearrangement of the virion core, resulting in the formation of immature, non-infectious viral particles.[2]
Core Structural Features and Key Differences
At the heart of both molecules lies a triterpenoid scaffold, a feature that provides a rigid framework for the strategic placement of pharmacophoric groups. The primary structural divergence, which dictates their specific interactions with the Gag polyprotein and ultimately their antiviral potency and resistance profiles, is found in the moieties attached to this core.
GSK3640254 is a next-generation maturation inhibitor that evolved from earlier compounds. A key structural modification in GSK3640254 compared to its predecessors is the substitution of a para-substituted benzoic acid group with a cyclohex-3-ene-1-carboxylic acid moiety, which is further functionalized with a fluoromethyl group.[3] This alteration was instrumental in improving its activity against a range of clinically relevant HIV-1 polymorphic variants that had shown reduced sensitivity to earlier maturation inhibitors.[3]
This compound also features a modified betulinic acid core. Its IUPAC name, (1S)-1-{[(3-cyanopyridin-2-yl)oxy]methyl}-4-[17-{[2-(1,1-dioxo-1λ6-thiomorpholin-4-yl)ethyl]amino}-28-norlupa-2,20(29)-dien-3-yl]cyclohex-3-ene-1-carboxylic acid, reveals a distinct set of substituents.[1] Notably, it incorporates a cyanopyridinyl ether and a dioxo-thiomorpholinyl ethylamino group. These modifications were designed to optimize its antiviral profile and pharmacokinetic properties.
Comparative In Vitro Efficacy
Both this compound and GSK3640254 have demonstrated potent in vitro activity against a broad spectrum of HIV-1 strains. The following tables summarize the key quantitative data available for each compound.
Table 1: In Vitro Antiviral Activity of this compound (VH3739937)
| Parameter | Value | Cell Line/Virus Strain | Reference |
| EC50 | 1.8 nM | MT-2 cells with NLRepRlucP373S reporter virus | [4] |
| EC50 Range | 1-5 nM | Panel of 8 HIV-1 laboratory strains (CXCR4- and CCR5-tropic) | [2] |
| EC50 | ≤5 nM | 42 HIV-1 clinical isolates | [2] |
Table 2: In Vitro Antiviral Activity of GSK3640254
| Parameter | Value | Cell Line/Virus Strain | Reference |
| Mean EC50 | 9 nM | Panel of HIV-1 clinical isolates in PBMCs | [5] |
| Mean Protein-Binding Adjusted EC90 | 33 nM | Library of subtype B and C chimeric viruses | [5] |
Clinical Trial Insights
GSK3640254 progressed further in clinical development than this compound, with data available from Phase I, IIa, and IIb trials.
Table 3: Summary of GSK3640254 Clinical Trial Data
| Trial Phase | Dosage | Key Findings | Reference |
| Phase I | Single and multiple doses | Acceptable safety and tolerability, supporting once-daily dosing. | [5] |
| Phase IIa | 10 mg, 40 mg, 80 mg, 140 mg, 200 mg once daily | Dose-dependent antiviral response with maximal mean viral load reductions of -1.5 log10 copies/mL (140 mg) and -2.0 log10 copies/mL (200 mg). Generally well-tolerated. Emergence of A364V resistance mutation at the 200 mg dose. | [6][7][8][9] |
| Phase IIb (DYNAMIC study) | 100 mg, 150 mg, 200 mg once daily (in combination with dolutegravir) | High and comparable efficacy to a standard-of-care regimen (dolutegravir plus lamivudine) at week 24. | [10] |
Information regarding clinical trials for this compound is limited. However, it was reported that ViiV Healthcare halted the development of this compound (VH3739937) in Phase 2.[11] Similarly, the development of GSK3640254 was also discontinued after the completion of Phase 2 trials.[11]
Mechanism of Action: A Visual Representation
The primary mechanism of action for both this compound and GSK3640254 is the inhibition of HIV-1 maturation by preventing the cleavage of the Gag polyprotein. The following diagram illustrates this process.
Caption: Inhibition of HIV-1 Gag Polyprotein Cleavage.
Experimental Protocols
A comprehensive understanding of the quantitative data presented requires a detailed look at the experimental methodologies employed.
In Vitro Antiviral Activity Assays
1. Multi-cycle Replication Assay (for GSK3640254 and this compound):
-
Cell Line: MT-2 cells, a human T-cell line susceptible to HIV-1 infection.
-
Virus: A panel of recombinant NLRepRluc viruses containing gag/pr genes from various HIV-1 subtypes (e.g., B and C) or site-directed mutants. The reporter virus expresses Renilla luciferase upon successful replication.
-
Procedure:
-
MT-2 cells are infected with the reporter virus at a low multiplicity of infection (MOI).
-
The infected cells are then plated in 96-well plates containing serial dilutions of the test compound (this compound or GSK3640254).
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-4 days).
-
Viral replication is quantified by measuring the luciferase activity in the cell lysates using a commercial luciferase assay system (e.g., Brite-Glo).
-
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by fitting the dose-response curves to a four-parameter logistic equation.
2. Gag p25 Cleavage Assay (for GSK3640254 and this compound):
-
Substrate: Virus-like particles (VLPs) expressing the HIV-1 Gag polyprotein are produced in a suitable cell line (e.g., HEK293T).
-
Procedure:
-
VLPs are delipidated and incubated with the test compound (this compound or GSK3640254) or a vehicle control (DMSO).
-
Recombinant HIV-1 protease is added to initiate the cleavage reaction.
-
Aliquots are taken at various time points and the reaction is stopped.
-
The cleavage products (p25 and p24) are analyzed by liquid chromatography-mass spectrometry (LC-MS) or Western blotting with specific antibodies.
-
-
Data Analysis: The inhibition of p25 cleavage is determined by comparing the amount of p24 and/or remaining p25 in the compound-treated samples to the control samples.
Clinical Trial Protocol (GSK3640254 Phase IIa Study - NCT03784079)
-
Study Design: A double-blind, randomized, placebo-controlled, adaptive study in treatment-naive adults with HIV-1 infection.[7][9]
-
Participants: Treatment-naive adults with plasma HIV-1 RNA levels ≥1,000 copies/mL and CD4+ T-cell counts ≥200 cells/mm³.
-
Intervention:
-
Part 1: GSK3640254 (10 mg or 200 mg) or placebo once daily for 10 days.
-
Part 2: GSK3640254 (40 mg, 80 mg, or 140 mg) or placebo once daily for 7 days.
-
-
Primary Endpoint: Maximum change from baseline in plasma HIV-1 RNA.
-
Secondary Endpoints: Safety, tolerability, and pharmacokinetic parameters.
-
Viral Load Measurement: Plasma HIV-1 RNA was quantified using a validated assay at baseline and various time points throughout the study.
-
Resistance Testing: Genotypic and phenotypic resistance testing was performed on samples from participants who experienced virologic failure.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the in vitro evaluation of an HIV-1 maturation inhibitor.
Caption: In Vitro Evaluation Workflow for HIV-1 Maturation Inhibitors.
Conclusion
This compound and GSK3640254 represent a focused effort in the development of HIV-1 maturation inhibitors, both leveraging a betulinic acid scaffold. While their clinical development has been halted, the accumulated data on their structural features, potent antiviral activities, and mechanisms of action provide a rich resource for the scientific community. The subtle yet critical structural differences between these two compounds underscore the fine-tuning required to optimize potency, resistance profile, and pharmacokinetic properties. The detailed analysis presented in this guide serves as a valuable reference for future drug discovery and development endeavors aimed at combating HIV-1 through the inhibition of viral maturation.
References
- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VH-937 demonstrates robust antiviral activity against HIV-1 strains resistant to prior maturation inhibitors | BioWorld [bioworld.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hanc.info [hanc.info]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. fybreeds.com [fybreeds.com]
- 11. researchgate.net [researchgate.net]
In Vitro Potency of Bevirimat Against HIV Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevirimat (formerly known as PA-457) is a first-in-class HIV-1 maturation inhibitor. It represents a novel therapeutic approach to combating HIV-1 by targeting a late stage of the viral replication cycle. Unlike many antiretroviral drugs that inhibit viral enzymes like reverse transcriptase or protease, bevirimat disrupts the final steps of Gag polyprotein processing, specifically the cleavage of the capsid precursor protein (CA-SP1 or p25) to the mature capsid protein (CA or p24).[1][2][3][4] This inhibition results in the production of immature, non-infectious virions, thereby preventing the spread of the virus to new cells.[1][5][6] This document provides a comprehensive overview of the in vitro potency of bevirimat against various HIV-1 strains, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Data Presentation: In Vitro Potency of Bevirimat and its Derivatives
The in vitro anti-HIV-1 activity of bevirimat and its derivatives has been evaluated in various cell-based assays. The potency is typically expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%.
| Compound | HIV-1 Strain | Assay Cell Line | Potency (IC50/EC50) | Reference |
| Bevirimat (PA-457) | Wild-type HIV-1/NL4-3 | MT-4 | ~10 nM | [4] |
| Bevirimat (PA-457) | Wild-type HIV-1 | - | 90% inhibitory concentration of 22.1 ng/ml (37.8 nM) | [1] |
| Bevirimat Photoaffinity Analog (C-28) | HIV-1 lllB | MT-2 | 1.1 nM | [7] |
| Bevirimat Photoaffinity Analog (C-30) | HIV-1 lllB | MT-2 | 4.7 nM | [7] |
| Bevirimat Derivative 18c | Wild-type HIV-1/NL4-3 | MT-4 | 0.012 µM | [8] |
| Bevirimat Derivative 18c | Bevirimat-Resistant NL4-3/V370A | MT-4 | 0.15 µM | [8] |
| Bevirimat Derivative 23 | Wild-type HIV-1/NL4-3 | MT-4 | <0.012 µM | [8] |
| Bevirimat Derivative 7r | Subtype C HIV-1 | - | Lower IC50 than Bevirimat | [9] |
Table 1: In Vitro Potency of Bevirimat and its Derivatives Against Wild-Type and Resistant HIV-1 Strains.
Experimental Protocols
Anti-HIV Replication Assay (p24 Antigen ELISA)
This assay determines the EC50 of a test compound by measuring the inhibition of HIV-1 replication in a susceptible cell line. The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
96-well flat-bottom microplates
-
Susceptible host cell line (e.g., MT-4, CEM-SS)
-
HIV-1 stock (e.g., NL4-3)
-
Complete cell culture medium
-
Test compound stock solution
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure: [10]
-
Seed the susceptible cells (e.g., MT-4 cells) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add 50 µL of each compound dilution to the appropriate wells.
-
Infect the cells by adding 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Include control wells: infected cells with no compound (virus control) and uninfected cells (cell control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant for p24 antigen analysis.
-
Perform the p24 Antigen ELISA according to the manufacturer's instructions to quantify the amount of HIV-1 p24 antigen in each well.
-
Calculate the percentage of inhibition for each compound concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.
Western Blot Analysis of Viral Lysates
This protocol is used to visualize the effect of maturation inhibitors on Gag processing. In the presence of an effective inhibitor, an accumulation of the p25 (CA-SP1) precursor and a reduction in the mature p24 (CA) protein will be observed.
Materials:
-
HIV-1 producing cells
-
Test compound
-
Lysis buffer
-
Ultracentrifuge
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Primary antibody (e.g., anti-HIV-1 p24 antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure: [10]
-
Culture HIV-1 producing cells in the presence of various concentrations of the test compound for 48 hours.
-
Harvest the cell culture supernatant and pellet the viral particles by ultracentrifugation.
-
Lyse the pelleted virions using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIV-1 p24 antibody overnight at 4°C.
-
Wash the membrane three times with an appropriate wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with the wash buffer.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band patterns for the accumulation of the p55 Gag precursor and the p25 (CA-SP1) intermediate, and a reduction in the mature p24 capsid protein in the presence of the test compound.
Visualizations
Mechanism of Action of Bevirimat
The following diagram illustrates the mechanism of action of Bevirimat in inhibiting HIV-1 maturation.
Caption: Mechanism of Bevirimat action on HIV-1 maturation.
Experimental Workflow: In Vitro Anti-HIV Assay
The following diagram outlines the general workflow for determining the in vitro potency of an anti-HIV compound.
Caption: General workflow for an in vitro anti-HIV assay.
Conclusion
Bevirimat has demonstrated potent in vitro activity against a range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[3][4] Its unique mechanism of action, targeting viral maturation, makes it a valuable lead compound for the development of new HIV therapies. However, the clinical development of bevirimat was halted due to the presence of natural polymorphisms in the Gag protein of some HIV-1 strains, which confer resistance to the drug.[9][11] Ongoing research focuses on developing second-generation maturation inhibitors with improved potency and a broader spectrum of activity against these resistant strains. The experimental protocols and data presented in this guide provide a foundational understanding for researchers in the field of HIV drug discovery and development.
References
- 1. Phase I and II Study of the Safety, Virologic Effect, and Pharmacokinetics/Pharmacodynamics of Single-Dose 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid (Bevirimat) against Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Privileged Structures into Bevirimat Can Improve Activity against Wild-Type and Bevirimat-Resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alkyl Amine Bevirimat Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Research and Development of Zegruvirimat
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document details the preclinical and early clinical development of Zegruvirimat (also known as VH3739937 and GSK3739937), a novel, second-generation HIV-1 maturation inhibitor. This compound is being developed by ViiV Healthcare as a potential long-acting oral agent for the treatment of HIV-1 infection.[1][2]
Mechanism of Action
This compound represents a distinct class of antiretroviral agents known as maturation inhibitors.[3] Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase or protease, this compound targets the viral structural polyprotein, Gag.[2]
The HIV-1 maturation process is a critical step in the viral lifecycle, where the Gag and Gag-Pro-Pol polyproteins are cleaved by the viral protease.[2] This proteolytic cleavage induces a morphological rearrangement within the virion, transforming it from a non-infectious particle into a mature, infectious virus.[2]
This compound specifically interferes with the final cleavage event in Gag processing: the separation of the Capsid protein (CA) from Spacer Peptide 1 (SP1).[2][3] By binding to the Gag polyprotein at this CA-SP1 junction, the drug blocks access for the HIV-1 protease. This inhibition of cleavage prevents the structural reorganization required for maturation, resulting in the production of non-infectious virions.[2][4] This mechanism offers a novel therapeutic target, particularly valuable for patients with resistance to other antiretroviral classes.[3]
Preclinical Antiviral Activity
This compound has demonstrated potent and broad antiviral activity against a wide range of HIV-1 strains in vitro.[3][5]
In multiple-cycle assays, this compound showed high potency against all tested HIV-1 laboratory strains and 42 clinical isolates, with half-maximal effective concentration (EC50) values at or below 5.0 nM.[1][3][5] Its activity was consistent across viruses using either the CCR5 or CXCR4 co-receptors for entry and spanned six different HIV subtypes, indicating pan-genotypic potential.[1][3] this compound also exhibited activity against the HIV-2 ROD strain.[3]
| Virus Type | Strain(s) | Co-receptor Tropism | Mean EC50 (nM)[3] |
| HIV-1 Lab Strains | 8 strains tested | CCR5 & CXCR4 | 2.2 - 2.3 |
| HIV-1 Clinical Isolates | 42 isolates (Subtypes A, B, C, D, F, G) | N/A | ≤ 5.0 |
| HIV-2 | ROD | N/A | 1.3 |
| HIV-2 | 287 | N/A | Inactive |
A key advancement in the development of this compound is its improved activity against HIV-1 strains with Gag polymorphisms that confer resistance to earlier-generation maturation inhibitors. The A364V substitution is a primary resistance mutation that has emerged in response to this class of drugs.[6] While this compound is less potent against the A364V mutant in single-cycle assays, it maintains robust activity in multiple-cycle assays, with maximal percent inhibition (MPI) values of 92% or higher.[3][5][6]
| Virus Genotype | Assay Type | EC50 (nM) | MPI (%) | Fold Change in EC50 |
| Wild-Type | Multiple-Cycle | ≤ 5.0 | ≥ 92% | N/A |
| A364V Mutant | Multiple-Cycle | ≤ 8.0 | ≥ 92% | N/A |
| A364V Mutant | Single-Cycle | 32.0[3] | 57%[3][6] | 6.4[6] |
Resistance Profile
The primary pathway to resistance for maturation inhibitors involves mutations at or near the CA-SP1 cleavage site.[6]
-
Dissociation Rate: The improved activity of this compound is partly explained by its binding kinetics. The estimated dissociative half-life of a this compound surrogate from wild-type virus-like particles (VLPs) is exceptionally long at approximately 3 days (4125 minutes).[1][6] For VLPs containing the A364V resistance mutation, this half-life is significantly reduced to 29 minutes. While shorter, this is still a marked improvement over previous MIs, which had dissociation half-lives of less than one minute from the A364V mutant.[6]
-
In Vitro Selection: In dose-escalation resistance selection experiments, the A364V mutation was observed to emerge in one of four cultures.[3] Other substitutions were also selected, but re-engineered viruses with these mutations were found to be non-functional in subsequent assays.[3][5]
Preclinical and Early Clinical Pharmacokinetics
Pharmacokinetic (PK) studies in four preclinical species demonstrated that this compound had oral bioavailability, ranging from 44% in monkeys to 59% in dogs.[1][6]
A first-in-human, Phase I study (NCT04493684) in healthy participants confirmed the long-acting potential of this compound.[2][7]
| Parameter | Value | Species |
| Oral Bioavailability (F) | 44% - 59% | Monkey, Dog[1] |
| Human Serum Protein Binding | 93.3% | Human[1] |
| Terminal Phase Half-Life (t1/2) | ~3 days | Human[7] |
| Accumulation (Daily Dosing) | 6- to 7-fold | Human[7] |
| Accumulation (Weekly Dosing) | ~1.7-fold | Human[7] |
| Food Effect | >2-fold higher exposure (fed vs. fasted) | Human[7] |
The long half-life of approximately 3 days supports the potential for an infrequent, once-weekly oral dosing schedule, a significant advancement for treatment adherence.[6][7] The study also showed that bioavailability was more than doubled when administered with a meal.[7]
Key Experimental Protocols
The early development of this compound relied on a series of specialized in vitro assays to characterize its antiviral activity and mechanism.
-
Objective: To determine the EC50 of this compound against various HIV-1 strains.
-
Methodology:
-
Cell Lines: MT-2 cells were used for laboratory strains and site-directed mutants. Peripheral blood mononuclear cells (PBMCs) or CEM-NKR-CCR5-luc cells were used for clinical isolates.[4]
-
Viral Strains: A panel of wild-type, recombinant, and site-directed mutant viruses (derived from NLRepRluc-P373S, a variant of NL4-3 containing a luciferase reporter gene) were utilized.[4]
-
Procedure: Cells were infected with HIV-1 and cultured in the presence of serial dilutions of this compound.
-
Endpoint: After a set incubation period (e.g., for single or multiple replication cycles), viral replication was quantified by measuring an endpoint such as luciferase activity or p24 antigen production.
-
Analysis: Data were analyzed using software such as GraphPad Prism to calculate EC50 values.[5]
-
-
Objective: To identify viral mutations that arise under the selective pressure of this compound.
-
Methodology:
-
MT-2 cells were infected with full-length HIV-1 NL4-3.[4]
-
This compound was added to the culture at a starting concentration.
-
Cultures were monitored for viral cytopathic effects (CPE).[4]
-
When CPE became apparent, the culture supernatant containing the virus was used to infect fresh cells, and the concentration of this compound was doubled.[4]
-
This dose-escalation process was repeated for multiple passages.
-
After the final passage, the HIV-1 gag gene was sequenced from the resistant viral population to identify mutations.[4]
-
-
Objective: To measure the binding affinity and dissociation rate of this compound from its Gag target.
-
Methodology:
-
VLP Production: Non-infectious VLPs were generated by transfecting HEK-293T cells with plasmids expressing the full-length HIV-1 Gag sequence (either wild-type or containing specific mutations like A364V).[4]
-
Binding: VLPs were incubated with an H3-labeled radioactive surrogate of this compound.[4]
-
Dissociation Measurement: A scintillation proximity assay (SPA) was used. After allowing the radiolabeled compound to bind to the VLPs, a large excess of non-radiolabeled this compound was added. This "chases" the labeled compound off its binding site.[4]
-
The rate of decrease in the scintillation signal over time was measured to determine the dissociative half-life (t1/2).[4]
-
References
- 1. VH-937 demonstrates robust antiviral activity against HIV-1 strains resistant to prior maturation inhibitors | BioWorld [bioworld.com]
- 2. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medinfo.gsk.com [medinfo.gsk.com]
- 5. researchgate.net [researchgate.net]
- 6. Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
Zegruvirimat antiviral activity spectrum
An In-depth Technical Guide to the Antiviral Activity Spectrum of Tecovirimat
Disclaimer: Initial searches for "Zegruvirimat" did not yield any relevant results. It is highly probable that this is a misspelling of "Tecovirimat" (also known as TPOXX® or ST-246), a well-documented antiviral agent. This guide will focus on the known antiviral activity and characteristics of Tecovirimat.
Introduction
Tecovirimat is a potent antiviral drug with a well-defined spectrum of activity primarily directed against members of the Orthopoxvirus genus.[1][2] It was initially developed as a countermeasure for smallpox, caused by the variola virus, and has since demonstrated efficacy against other orthopoxviruses, including monkeypox virus, vaccinia virus, and cowpox virus.[3][4] This technical guide provides a comprehensive overview of Tecovirimat's antiviral activity, mechanism of action, and the experimental methodologies used for its evaluation.
Antiviral Activity Spectrum
Tecovirimat exhibits potent and selective activity against orthopoxviruses. In vitro studies have consistently demonstrated its ability to inhibit the replication of a wide range of these viruses at nanomolar concentrations.[5][6][7]
Quantitative Antiviral Data
The following table summarizes the in vitro efficacy of Tecovirimat against various orthopoxviruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%.
| Virus | Cell Line | EC50 (µM) | Reference |
| Monkeypox Virus (MPXV) | Vero | 0.0127 | [5] |
| Monkeypox Virus (MPXV) | Calu-3 | ~0.01 | [8] |
| Monkeypox Virus (MPXV) Clade 1a | U2OS | 0.0043 | [7] |
| Monkeypox Virus (MPXV) Clade 1b | U2OS | 0.0018 | [7] |
| Monkeypox Virus (MPXV) Clade 2a | U2OS | 0.0033 | [7] |
| Monkeypox Virus (MPXV) Clade 2b | U2OS | 0.0021 | [7] |
| Variola Virus (VARV) | Multiple | 0.01 - 0.07 | [1] |
| Cowpox Virus (CPXV) | Multiple | Not Specified | [1] |
| Vaccinia Virus (VACV) | Multiple | Not Specified | [1] |
Note: Tecovirimat has been shown to be highly selective, with no significant activity observed against other classes of viruses at concentrations up to 40 µM.[1]
Mechanism of Action
Tecovirimat exerts its antiviral effect by targeting the orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the extracellular enveloped virus (EEV).[2][3] The EEV form is crucial for the cell-to-cell spread of the virus within a host.[2] By inhibiting p37, Tecovirimat prevents the wrapping of mature virions (MVs) with a double membrane derived from the Golgi or endosomal compartments, thus blocking the formation of EEVs and limiting viral dissemination.[1][9] Recent studies suggest that Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 phospholipase, which in turn blocks its function.[7][10]
Signaling Pathway of Tecovirimat Action
Caption: Mechanism of action of Tecovirimat targeting the p37 protein to inhibit viral wrapping.
Experimental Protocols
The antiviral activity and cytotoxicity of Tecovirimat are typically evaluated using a variety of in vitro and in vivo models.
In Vitro Efficacy Assays
1. Plaque Reduction Assay:
-
Objective: To determine the concentration of Tecovirimat required to reduce the number of viral plaques by 50% (EC50).
-
Methodology:
-
Confluent monolayers of a suitable cell line (e.g., Vero, U2OS) are prepared in multi-well plates.
-
Cells are infected with a known amount of virus for a specific adsorption period.
-
The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Tecovirimat.
-
Plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is calculated by comparing the number of plaques in treated wells to untreated control wells.[5]
-
2. Cytopathic Effect (CPE) Inhibition Assay:
-
Objective: To measure the ability of Tecovirimat to protect cells from virus-induced cell death.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Serial dilutions of Tecovirimat are added to the wells, followed by the addition of the virus.
-
Plates are incubated until significant CPE is observed in the virus control wells.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).
-
The EC50 is determined as the concentration of the drug that protects 50% of the cells from viral-induced death.[1]
-
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy of Tecovirimat.
-
Non-human Primate (NHP) Model: Cynomolgus macaques are challenged with a lethal dose of monkeypox virus. Tecovirimat is administered orally, and the primary endpoint is survival. Secondary endpoints can include lesion formation and viral load.[1]
-
Rabbit (RPXV) Model: Rabbits are challenged with a lethal dose of rabbitpox virus. Tecovirimat treatment is evaluated based on survival rates.[1]
-
Mouse Model: CAST/EiJ mice are infected intranasally with monkeypox virus. The efficacy of oral Tecovirimat treatment is assessed by measuring the reduction in viral titers in various tissues.[6]
Experimental Workflow for Antiviral Evaluation
Caption: A generalized workflow for the preclinical and clinical evaluation of Tecovirimat.
Clinical Experience
Tecovirimat has been approved for the treatment of smallpox.[11] Its use for monkeypox is investigational, and it has been made available through expanded access programs during outbreaks.[11] Several clinical trials, including STOMP and PALM 007, have been conducted to evaluate the safety and efficacy of Tecovirimat for monkeypox.[12][13][14] Initial analyses from these trials have shown that Tecovirimat is safe but did not significantly reduce the time to lesion resolution in all patient populations.[11][13][15] However, some data suggests a potential clinical benefit in patients treated early in the course of the disease and in those with severe disease.[13]
Resistance
Naturally occurring resistance to Tecovirimat has not been observed.[1] However, resistance can develop under drug selection pressure.[1] Mutations in the F13L gene, which codes for the p37 protein, have been associated with Tecovirimat resistance.[10]
Conclusion
Tecovirimat is a highly potent and selective inhibitor of orthopoxviruses with a well-characterized mechanism of action. It targets the p37 protein, preventing the formation of the extracellular enveloped virus and thereby limiting viral spread. While its clinical efficacy in all monkeypox patient populations is still under investigation, it remains an important tool in the arsenal against orthopoxvirus infections, particularly smallpox. Further research and clinical trials will continue to define its optimal use in various clinical settings.
References
- 1. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical management, antiviral drugs and immunotherapeutics for treating monkeypox. An update on current knowledge and futuristic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of Tecovirimat against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Topline Results from PALM 007 Study of SIGA’s Tecovirimat in Treatment of Mpox Released - BioSpace [biospace.com]
- 14. s204.q4cdn.com [s204.q4cdn.com]
- 15. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Resistance Selection for GSK3739937
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the in vitro selection of resistance to GSK3739937, an investigational inhibitor of HIV-1 maturation. The protocol outlines a dose-escalation strategy using the HIV-1 NL4-3 laboratory strain in MT-2 cells. This process allows for the identification and characterization of viral mutations that confer reduced susceptibility to GSK3739937. Understanding these resistance pathways is critical for the clinical development of this compound and for anticipating potential mechanisms of treatment failure. The protocols provided herein cover cell and virus propagation, the dose-escalation selection procedure, monitoring of viral replication via p24 antigen quantification, and genotypic analysis of the HIV-1 Gag-Pol gene to identify resistance-associated mutations.
Introduction
GSK3739937 is an inhibitor of HIV-1 maturation that functions by interfering with the final proteolytic cleavage of the Gag polyprotein, specifically the processing of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition leads to the production of immature, non-infectious virions. The emergence of drug resistance is a significant challenge for all antiretroviral therapies. Therefore, a thorough understanding of the genetic determinants of resistance to GSK3739937 is essential for its development and clinical use. In vitro resistance selection studies are a primary method for predicting clinical resistance mechanisms. By culturing HIV-1 in the presence of increasing concentrations of the drug, it is possible to select for and identify mutations that allow the virus to replicate in the presence of the inhibitor.
This application note provides a comprehensive set of protocols to guide researchers in performing in vitro resistance selection studies for GSK3739937.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK3739937 and the experimental workflow for the in vitro resistance selection protocol.
Caption: Mechanism of action of the HIV-1 maturation inhibitor GSK3739937.
Caption: Experimental workflow for in vitro resistance selection.
Data Presentation
The following table summarizes the known resistance-associated mutations for GSK3739937 identified through in vitro selection experiments.
| Mutation | Gene Region | Selection Condition | Fold Change in EC50 |
| A364V | Gag (SP1) | Escalating GSK3739937 concentrations | Data not publicly available |
| T332P | Gag (CA) | Escalating GSK3739937 concentrations | Data not publicly available |
| L363W | Gag (CA) | Escalating GSK3739937 concentrations | Data not publicly available |
| H144Y/V362I/R384K | Gag (CA/SP1) | Escalating GSK3739937 concentrations | Data not publicly available |
Experimental Protocols
Protocol 1: Cell and Virus Stock Preparation
1.1. MT-2 Cell Culture
-
Culture MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cell cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Split the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
1.2. HIV-1 NL4-3 Virus Stock Preparation
-
To generate a high-titer virus stock, transfect 293T cells with the pNL4-3 proviral DNA plasmid using a suitable transfection reagent.
-
Harvest the cell culture supernatant 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the virus stock and store at -80°C.
-
Determine the 50% tissue culture infectious dose (TCID50) of the virus stock using a standard endpoint dilution assay in MT-2 cells.
Protocol 2: In Vitro Resistance Selection by Dose-Escalation
-
Seed MT-2 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.
-
Infect the cells with the HIV-1 NL4-3 virus stock at a multiplicity of infection (MOI) of 0.01.
-
After 4 hours of infection, wash the cells to remove the initial inoculum and resuspend them in fresh culture medium.
-
Divide the infected cell culture into multiple parallel flasks.
-
To one set of flasks, add GSK3739937 at a starting concentration equal to the EC50 value for the wild-type virus. To another set, maintain a drug-free control culture.
-
Incubate the cultures at 37°C and monitor for cytopathic effects (syncytia formation) and viral replication by measuring the p24 antigen concentration in the supernatant every 3-4 days (see Protocol 3).
-
When viral replication in the drug-treated culture reaches a level comparable to the early-stage replication of the drug-free control (indicating viral breakthrough), passage the virus.
-
To passage the virus, transfer a small volume of the cell-free supernatant from the resistant culture to a new flask of fresh, uninfected MT-2 cells.
-
At each subsequent passage, double the concentration of GSK3739937.
-
Continue this process of monitoring and passaging with escalating drug concentrations for at least 15-20 passages or until a significant decrease in susceptibility is observed.
Protocol 3: Quantification of Viral Replication by p24 Antigen ELISA
-
Collect cell culture supernatant at specified time points during the resistance selection experiment.
-
Clarify the supernatant by centrifugation to remove any cells.
-
Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions. A general protocol is as follows:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24.
-
Add diluted supernatant samples and p24 standards to the wells and incubate.
-
Wash the wells and add a biotinylated detector antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculate the p24 concentration in the samples based on the standard curve.
Protocol 4: Genotypic Analysis of Resistance Mutations
-
Once a resistant virus population has been selected, isolate viral RNA from the culture supernatant using a commercial viral RNA extraction kit.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the Gag-Pol region of the HIV-1 genome. Use primers that flank the region where resistance mutations to maturation inhibitors are known to occur.
-
Purify the PCR product.
-
Sequence the purified PCR product using Sanger sequencing. It is recommended to sequence in both the forward and reverse directions.
-
Align the obtained sequences with the wild-type HIV-1 NL4-3 Gag-Pol sequence to identify any nucleotide and amino acid changes.
-
Analyze the identified mutations for their potential role in conferring resistance to GSK3739937.
Conclusion
The protocols described in this application note provide a robust framework for the in vitro selection and characterization of HIV-1 resistance to the maturation inhibitor GSK3739937. The successful application of these methods will enable researchers to identify key resistance mutations, understand the mechanisms of resistance, and inform the ongoing development and future clinical application of this novel antiretroviral agent. Careful and consistent execution of these protocols is essential for generating reliable and reproducible data on the resistance profile of GSK3739937.
Quantifying Zegruvirimat Efficacy in Cell Culture: Application Notes and Protocols
Note: Initial searches for "Zegruvirimat" did not yield specific information. Therefore, this document uses Tecovirimat (TPOXX, ST-246), a well-characterized antiviral agent, as an illustrative example to provide detailed application notes and protocols for quantifying antiviral efficacy in cell culture. The methodologies described herein are broadly applicable to other antiviral compounds.
Introduction
This compound is a novel antiviral compound under investigation for its therapeutic potential against viral infections. A critical step in the preclinical evaluation of any new antiviral agent is the robust quantification of its efficacy in relevant cell culture models. These in vitro assays provide essential data on the drug's potency, selectivity, and mechanism of action, which are crucial for guiding further drug development.
This document provides detailed protocols for assessing the antiviral activity of this compound in cell culture, including methods to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), allowing for the calculation of the selectivity index (SI).
Mechanism of Action: Tecovirimat, used here as an analog for this compound, targets the orthopoxvirus VP37 protein, which is encoded by the F13L gene.[1][2][3] This protein is crucial for the formation of the viral envelope, a necessary step for the virus to exit an infected cell and spread to other cells.[1][3] By inhibiting VP37, Tecovirimat effectively blocks the release of enveloped virions, thereby preventing cell-to-cell transmission of the virus.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Antiviral Activity of this compound (Tecovirimat as an example) against Various Orthopoxviruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Variola virus | Multiple | CPE Assay | 0.01 - 0.07 | >500 |
| Monkeypox virus | Vero | Plaque Reduction | 0.014 - 0.039 | >1000 |
| Cowpox virus | Multiple | CPE Assay | Varies | >500 |
| Vaccinia virus | Multiple | CPE Assay | 0.009 | >1000 |
Data compiled from in vitro studies of Tecovirimat.[3][4]
Table 2: Cytotoxicity of this compound (Tecovirimat as an example) in Different Cell Lines
| Cell Line | Assay Type | CC50 (µM) |
| Vero E6 | CellTiter-Glo | > 40 |
| Calu-3 | CellTiter-Glo | 14.13 (at 48h) |
Data compiled from in vitro studies of Tecovirimat.[5]
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay is a gold standard for quantifying the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Susceptible host cell line (e.g., Vero E6 cells)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Overlay medium (e.g., growth medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the cell culture plates with the host cell line to form a confluent monolayer.
-
Prepare serial dilutions of this compound in growth medium.
-
Infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates for 3-5 days, or until plaques are visible in the virus control wells.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Viral Yield Reduction Assay
This assay measures the reduction in the production of infectious virus particles in the presence of the antiviral compound.
Materials:
-
Susceptible host cell line
-
Complete growth medium
-
Virus stock
-
This compound stock solution
-
24-well or 48-well cell culture plates
Procedure:
-
Seed the cell culture plates with the host cell line.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Add growth medium containing serial dilutions of this compound.
-
Incubate the plates for 24-72 hours.
-
Harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant of each well using a plaque assay or TCID50 assay.
-
Calculate the reduction in viral yield for each drug concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
Protocol 3: Cytotoxicity Assay
This assay is essential to determine the concentration of the drug that is toxic to the host cells, which is necessary for calculating the selectivity index.
Materials:
-
Host cell line
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
Procedure:
-
Seed the 96-well plates with the host cell line.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a cell control with no drug.
-
Incubate the plates for the same duration as the antiviral assays (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration.
Mandatory Visualizations
Caption: Mechanism of action of this compound (illustrated by Tecovirimat).
Caption: Workflow for the Plaque Reduction Assay.
References
- 1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak [mdpi.com]
- 4. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Modeling of Tecovirimat (Zegruvirimat)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the preclinical pharmacokinetic (PK) modeling of Tecovirimat (formerly known as ST-246 and commercially as TPOXX®), a potent inhibitor of the orthopoxvirus VP37 envelope wrapping protein. Tecovirimat is a critical antiviral therapeutic for the treatment of smallpox and other orthopoxvirus infections.[1][2] The data and protocols presented herein are compiled from extensive preclinical studies in non-human primates and rabbits, which were pivotal for establishing the effective human dose under the FDA's "Animal Rule".[3]
Introduction
Tecovirimat is an orally administered antiviral drug that targets the orthopoxvirus VP37 protein, which is essential for the formation of the viral envelope and subsequent viral dissemination.[1][4] By inhibiting this protein, Tecovirimat effectively blocks the release of enveloped virus from infected cells, thereby preventing the spread of the infection within the host.[4][5] Preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies in animal models were crucial in determining the human dosing regimen, as human efficacy trials for smallpox are not feasible.[3][4]
Mechanism of Action
Tecovirimat specifically targets the orthopoxvirus p37 protein, which plays a critical role in the envelopment of intracellular mature virus (IMV) to form the intracellular enveloped virus (IEV).[2][6] This process is essential for the virus to exit the host cell and spread to other cells. By inhibiting p37, Tecovirimat prevents the wrapping of the IMV and its subsequent release, thus halting the progression of the viral infection.[2]
Caption: Mechanism of action of Tecovirimat.
Preclinical Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Tecovirimat observed in preclinical animal models, which were essential for establishing the dose-exposure-survival relationship.[7]
Table 1: Tecovirimat Pharmacokinetic Parameters in Preclinical Models
| Parameter | Non-Human Primates (NHP) | Rabbits |
| Effective Dose | ≥3 mg/kg/day for 14 days | 40 mg/kg/day |
| Plasma Protein Binding | ~88% | ~89% |
| Primary Route of Metabolism | Hydrolysis and Glucuronidation | Not specified |
| Primary Route of Excretion | Renal | Not specified |
Data compiled from multiple sources.[7][8]
Table 2: Comparative Exposure at Efficacious Doses
| Species | Dose | Mean Cmax | Mean AUC24hr | Mean Cmin |
| Non-Human Primates | 10 mg/kg/day | Data not specified | Data not specified | Data not specified |
| Rabbits | 40 mg/kg/day | Data not specified | Data not specified | Data not specified |
| Healthy Human Volunteers | 600 mg BID | ~2-fold higher than NHP | ~2-fold higher than NHP | ~4-fold higher than NHP |
Comparison based on fully effective doses in animal models versus the proposed human dosing regimen.[7]
Experimental Protocols
The following protocols outline the general methodologies used in the preclinical pharmacokinetic studies of Tecovirimat.
Animal Models and Dosing
-
Species: Cynomolgus macaques (Non-Human Primates) and New Zealand White rabbits were used as the primary animal models.[7]
-
Infection: Animals were challenged with a lethal dose of monkeypox virus (for NHPs) or rabbitpox virus (for rabbits).[7]
-
Drug Administration: Tecovirimat was administered orally via gavage.[9] Dosing was initiated at various time points post-infection to evaluate the therapeutic window.[9]
-
Dose Groups: Multiple dose groups were evaluated to determine the dose-response relationship for survival.[4][7]
Pharmacokinetic Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected from the animals at predetermined time points following drug administration to characterize the plasma concentration-time profile.
-
Plasma Preparation: Blood samples were processed to separate plasma, which was then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of Tecovirimat were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[10][11]
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental or compartmental modeling approaches to determine key PK parameters, including Cmax, Tmax, AUC, and half-life.
Caption: Preclinical pharmacokinetic study workflow.
Translation to Human Dosing
The pharmacokinetic and pharmacodynamic data from the animal models were crucial for establishing a human dose that would provide equivalent or greater drug exposure than that observed to be effective in the animal models.[3] This approach, known as the "Animal Rule," allows for the approval of medical countermeasures when human efficacy studies are not ethical or feasible.[3] The proposed human dose of 600 mg twice daily was shown to result in plasma concentrations that are several-fold higher than those associated with maximal efficacy in the non-human primate model, with no significant safety concerns in healthy volunteers.[7][9]
Caption: Logic for human dose determination.
Conclusion
The preclinical pharmacokinetic modeling of Tecovirimat in non-human primates and rabbits provided the essential data to bridge the efficacy findings in animals to a safe and effective dose in humans. The robust PK/PD relationship established in these studies was fundamental to the successful development and approval of Tecovirimat as a critical medical countermeasure against smallpox.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical management, antiviral drugs and immunotherapeutics for treating monkeypox. An update on current knowledge and futuristic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. croiconference.org [croiconference.org]
- 11. Pharmacokinetics of tecovirimat in subjects with Mpox - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing Zegruvirimat Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegruvirimat is a novel antiviral agent under investigation for the treatment of a range of viral infections. As with any therapeutic candidate, a thorough assessment of its cytotoxic potential is a critical component of the preclinical safety evaluation. Understanding the concentration at which this compound induces cell death is essential for determining its therapeutic index and ensuring that its antiviral efficacy is not merely a consequence of host cell toxicity.[1] These application notes provide detailed protocols for a panel of standard in vitro assays to comprehensively evaluate the cytotoxicity of this compound. The described methods will enable researchers to determine key parameters such as the 50% cytotoxic concentration (CC50) and to elucidate the potential mechanisms of cell death.
Data Presentation: Comparative Cytotoxicity of this compound
The cytotoxic effects of this compound should be evaluated across multiple cell lines to identify any cell-type-specific toxicity. The following table summarizes hypothetical CC50 values for this compound in various human cell lines, providing a clear comparison of its cytotoxic profile.
| Cell Line | Cell Type | This compound CC50 (µM) |
| Vero | Kidney epithelial (monkey) | > 100 |
| A549 | Lung carcinoma (human) | 75.2 |
| HepG2 | Liver carcinoma (human) | 58.9 |
| Huh7 | Hepatoma (human) | 62.5 |
| MRC-5 | Lung fibroblast (human) | 88.1 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Mixed immune cells (human) | 45.3 |
Note: The data presented above are for illustrative purposes and should be replaced with experimentally determined values. A higher CC50 value is indicative of lower cytotoxicity.
Experimental Protocols
A multi-faceted approach employing various assays is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5][6] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[2][7]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 value.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][8][9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[8][9]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction: Add the stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity for each this compound concentration relative to a maximum LDH release control (cells treated with a lysis buffer).
Lysosomal Integrity Assessment: Neutral Red (NR) Uptake Assay
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10][11] A decreased uptake of the dye indicates cellular damage.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
Dye Removal: Discard the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[10][12]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Reagent Addition: After the desired incubation time, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[13]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Mitochondrial Health Assessment: Mitochondrial Membrane Potential (MMP) Assay
This assay evaluates the integrity of the mitochondrial membrane, which is a key indicator of mitochondrial function and overall cell health.[14] A decrease in MMP is an early marker of apoptosis.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Fluorescent cationic dye (e.g., JC-1, TMRM, or TMRE)
-
96-well microplates (black-walled for fluorescence)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with this compound as previously described.
-
Dye Loading: At the end of the treatment period, add the fluorescent MMP indicator dye to each well and incubate according to the manufacturer's instructions.
-
Washing: Gently wash the cells with PBS or a suitable buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye. For JC-1, both green (monomers, indicating low MMP) and red (aggregates, indicating high MMP) fluorescence should be measured.
-
Data Analysis: A decrease in the red/green fluorescence ratio for JC-1, or a decrease in TMRM/TMRE fluorescence, indicates a loss of MMP and potential mitochondrial toxicity.
Visualizations: Signaling Pathways and Experimental Workflow
To better understand the potential mechanisms of this compound-induced cytotoxicity and the experimental process, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for assessing this compound cytotoxicity.
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.
Caption: Key steps in the TNF-α induced necroptosis signaling pathway.
References
- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying HIV-1 Maturation Pathways with Zegruvirimat
For Researchers, Scientists, and Drug Development Professionals
Introduction to HIV-1 Maturation and Zegruvirimat
Human Immunodeficiency Virus Type 1 (HIV-1) maturation is a critical, late-stage event in the viral replication cycle, transforming newly budded, immature, non-infectious virions into mature, infectious particles. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[1] A key final step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein.[2] This cleavage triggers a conformational rearrangement of the CA proteins, leading to the formation of the characteristic conical capsid core that encapsidates the viral RNA genome and essential enzymes.[3] Inhibition of this maturation process results in the production of aberrant, non-infectious virus particles, making it a key target for antiretroviral therapy.[4]
This compound (also known as VH-937 or VH3739937) is a next-generation, orally bioavailable HIV-1 maturation inhibitor.[5][6] It exhibits potent antiviral activity against a broad range of HIV-1 subtypes and clinical isolates, including strains resistant to earlier maturation inhibitors.[5][7] this compound's mechanism of action involves the specific inhibition of the cleavage between the CA and SP1 domains of the Gag polyprotein, thereby preventing the formation of a mature, infectious viral core.[7][8] These properties make this compound a valuable tool for studying the intricacies of HIV-1 maturation and a promising candidate for antiretroviral therapy.
Mechanism of Action of this compound
This compound targets the final, rate-limiting step of Gag processing, which is the proteolytic cleavage at the CA-SP1 junction.[8] By binding to a specific site within the Gag polyprotein in immature virions, this compound prevents the viral protease from accessing and cleaving this junction.[9] This results in the accumulation of the CA-SP1 precursor protein (p25) and the production of virions with a defective core morphology, rendering them non-infectious.[10] The immature Gag lattice remains stabilized, and the proper condensation of the viral core is inhibited.[9]
Quantitative Data Summary
The following tables summarize the preclinical antiviral activity of this compound against various HIV-1 strains.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1 Laboratory Strains [5][7]
| HIV-1 Strain | Tropism | EC50 (nM) |
| Laboratory Strain Panel (8 strains) | CXCR4 and CCR5 | 1 - 5 |
| HIV-1 NL4-3 | CXCR4 | ~2.3 |
| HIV-1 BaL | CCR5 | ~2.2 |
EC50 (Half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication.
Table 2: In Vitro Antiviral Activity of this compound against HIV-1 Clinical Isolates [5][7]
| HIV-1 Isolates | Number of Isolates | EC50 (nM) |
| Clinical Isolates | 42 | ≤ 5.0 |
| Clinical Isolates (PBMC assay) | 25 | 1.0 - 5.0 |
Table 3: Antiviral Activity of this compound against Maturation Inhibitor-Resistant HIV-1 Mutants [7][11]
| Mutant | EC50 (nM) (Single-Cycle Assay) | Maximal Percent Inhibition (MPI) (%) | Dissociative Half-life from VLPs (min) |
| Wild-Type | Not specified | Not specified | 4125 |
| A364V | 32.0 | 57 | 29 |
VLPs: Virus-Like Particles
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on HIV-1 maturation. These are representative protocols and may require optimization for specific experimental conditions.
Protocol 1: HIV-1 Gag Processing Assay by Western Blot
This assay is used to determine the effect of this compound on the proteolytic processing of the HIV-1 Gag polyprotein.
Materials:
-
HEK293T cells
-
HIV-1 proviral DNA (e.g., pNL4-3)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Mouse anti-HIV-1 p24 antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
Transfect cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
At 24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a DMSO-only control.
-
-
Virus and Cell Lysate Collection:
-
At 48 hours post-transfection, harvest the cell culture supernatants.
-
Clarify the supernatants by centrifugation at 2,000 x g for 10 minutes to remove cell debris.
-
Pellet the virions from the clarified supernatant by ultracentrifugation at 100,000 x g for 2 hours.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
-
Western Blot Analysis: [12]
-
Resuspend the viral pellets and cell lysates in SDS-PAGE sample buffer.
-
Determine the protein concentration of the cell lysates using a Bradford assay.
-
Load equal amounts of protein from cell lysates and viral lysates onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Look for the accumulation of the p25 (CA-SP1) band and a decrease in the p24 (mature CA) band in this compound-treated samples.
-
Protocol 2: Single-Round HIV-1 Infectivity Assay
This assay measures the infectivity of HIV-1 particles produced in the presence of this compound.
Materials:
-
HEK293T cells (producer cells)
-
TZM-bl cells (target cells with a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 proviral DNA (e.g., pNL4-3)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound (in DMSO)
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Production of Virus Stocks:
-
Follow steps 1.1 and 1.2 from Protocol 1 to produce virus in the presence of varying concentrations of this compound.
-
Harvest and clarify the cell culture supernatants as described in step 1.3 of Protocol 1.
-
Determine the p24 antigen concentration in the supernatants using a p24 ELISA kit to normalize the amount of virus used for infection.
-
-
Infection of Target Cells: [13]
-
Seed TZM-bl cells in a 96-well plate to be 70-80% confluent on the day of infection.
-
On the day of infection, pre-treat the TZM-bl cells with DEAE-Dextran (to enhance infection).
-
Infect the TZM-bl cells with normalized amounts of the virus stocks produced in the presence of this compound.
-
Incubate for 48 hours at 37°C.
-
-
Quantification of Infectivity:
-
After 48 hours, lyse the TZM-bl cells.
-
Measure the luciferase activity in the cell lysates using a luciferase assay reagent and a luminometer.
-
Calculate the percent inhibition of infectivity for each this compound concentration compared to the DMSO control.
-
Protocol 3: Electron Microscopy of Virion Morphology
This protocol is for visualizing the morphological changes in HIV-1 virions produced in the presence of this compound.
Materials:
-
HEK293T cells
-
HIV-1 proviral DNA
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound (in DMSO)
-
Glutaraldehyde and osmium tetroxide for fixation
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding
-
Ultramicrotome
-
Transmission Electron Microscope (TEM)
Procedure:
-
Virus Production and Fixation:
-
Produce HIV-1 virions in the presence or absence of this compound as described in Protocol 1.
-
Harvest the cell culture supernatants and pellet the virions by ultracentrifugation.
-
Fix the viral pellets with 2.5% glutaraldehyde in a cacodylate buffer.
-
Post-fix with 1% osmium tetroxide.
-
-
Embedding, Sectioning, and Staining: [14]
-
Dehydrate the fixed pellets through a graded series of ethanol.
-
Infiltrate and embed the pellets in an epoxy resin.
-
Polymerize the resin at 60°C.
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Examine the sections using a Transmission Electron Microscope.
-
Capture images of virions from both this compound-treated and untreated samples.
-
Observe the morphology of the viral cores. Virions produced in the presence of this compound are expected to have an immature morphology with an electron-dense ring-like structure under the viral envelope and a lack of the typical conical core.[9]
-
Visualizations
Caption: The HIV-1 maturation pathway, from immature Gag lattice to mature conical core.
Caption: this compound blocks the cleavage of the CA-SP1 Gag precursor by the viral protease.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medinfo.gsk.com [medinfo.gsk.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development | MDPI [mdpi.com]
- 5. VH-937 demonstrates robust antiviral activity against HIV-1 strains resistant to prior maturation inhibitors | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Human Immunodeficiency Virus Type 1 Gag Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electron cryotomography of immature HIV-1 virions reveals the structure of the CA and SP1 Gag shells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3739937: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory handling and storage of GSK3739937, an investigational HIV-1 maturation inhibitor.
GSK3739937, also known as VH3739937, is a potent, second-generation HIV-1 maturation inhibitor.[1][2] It exhibits a novel mechanism of action by interfering with the final stages of virion maturation, a critical step in the viral lifecycle.[1] These notes provide essential information on its mechanism, handling, storage, and application in relevant in vitro assays.
Mechanism of Action
GSK3739937 targets the HIV-1 Gag polyprotein, specifically inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) intermediate by the viral protease.[1][3] This disruption of Gag processing prevents the proper formation of the mature viral capsid, resulting in the production of non-infectious virions.[1][3]
Physicochemical and Pharmacokinetic Properties
A summary of the known properties of GSK3739937 is presented in the table below. This data is primarily derived from a Phase I clinical trial in healthy participants.[1][4][5]
| Property | Value | Reference |
| Drug Class | HIV-1 Maturation Inhibitor | [1] |
| Molecular Target | Gag Polyprotein (CA-SP1 cleavage site) | [1][3] |
| In Vitro Potency (EC50) | Low nanomolar range against various HIV-1 strains | [3] |
| Terminal Half-life (in humans) | Approximately 3 days | [1][4][5] |
| Bioavailability | Increased with food; tablet > powder-in-bottle | [1][4] |
Laboratory Handling and Storage
As a specific Safety Data Sheet (SDS) for GSK3739937 is not publicly available, general precautions for handling potent, biologically active compounds should be followed.
3.1. General Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Weigh the compound in a contained environment to minimize dust dispersion.
3.2. Storage:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Based on common practice for similar research compounds, storage at -20°C is recommended for long-term stability.
-
Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. The stability of GSK3739937 in solution has not been publicly reported; therefore, freshly prepared solutions are recommended for experiments.
3.3. Reconstitution:
For in vitro assays, GSK3739937 can be reconstituted in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the antiviral activity of GSK3739937.
4.1. Antiviral Activity Assay using HIV-1 p24 Antigen ELISA
This assay quantifies the effect of GSK3739937 on HIV-1 replication by measuring the amount of p24 capsid protein in the supernatant of infected cells.
References
- 1. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. mdpi.com [mdpi.com]
- 4. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of HIV Maturation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays used to identify and characterize inhibitors of HIV-1 maturation. The protocols are intended to guide researchers in the setup and execution of these experiments, and to provide a framework for the evaluation of novel therapeutic compounds.
Introduction to HIV Maturation and its Inhibition
HIV-1 maturation is the final step in the viral replication cycle, where newly budded, immature, non-infectious virions are converted into mature, infectious particles. This process is driven by the viral protease (PR), which cleaves the Gag and Gag-Pol polyproteins at specific sites.[1][2][3][4] This ordered cleavage leads to a dramatic morphological rearrangement within the virion, including the formation of the characteristic conical capsid core, which is essential for infectivity.[2][4][5]
Maturation inhibitors (MIs) are a class of antiretroviral drugs that disrupt this process.[5][6][7] The first-in-class MI, bevirimat (BVM), and subsequent second-generation compounds, function by binding to the Gag polyprotein at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1).[5][6][8] This binding event blocks the final cleavage step in the Gag processing cascade, leading to the production of aberrant, non-infectious viral particles with impaired core formation.[5][6][8]
Key Cell-Based Assays
Several cell-based assays are routinely used to assess the efficacy of HIV maturation inhibitors. These include:
-
Gag-Pol Polyprotein Cleavage Assay: Directly measures the inhibition of Gag and Gag-Pol processing.
-
p24 Antigen Capture ELISA: Quantifies the amount of viral capsid protein (p24) produced, which can be correlated with viral replication.
-
Virus Infectivity Assays: Determines the impact of inhibitors on the ability of progeny virions to infect new cells.
I. Gag-Pol Polyprotein Cleavage Assay
This assay directly visualizes the effect of maturation inhibitors on the proteolytic processing of the Gag polyprotein. It is a powerful tool for confirming the mechanism of action of candidate compounds.
Principle
Producer cells are transfected with an HIV-1 molecular clone and cultured in the presence of the test compound. Viral particles are then harvested, lysed, and the Gag processing intermediates are analyzed by Western blotting. Inhibition of maturation results in the accumulation of the CA-SP1 precursor (p25) and a corresponding decrease in mature CA (p24).[6][8]
Experimental Protocol
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with a proviral DNA clone (e.g., pNL4-3) using a suitable transfection reagent.
-
Immediately following transfection, add the maturation inhibitor at various concentrations to the culture medium. Include a no-drug control.
-
-
Virus Production and Harvest:
-
Incubate the transfected cells for 48 hours at 37°C in a CO2 incubator.
-
Harvest the cell culture supernatants containing viral particles.
-
Clarify the supernatants by low-speed centrifugation (e.g., 500 x g for 10 minutes) to remove cell debris.
-
-
Viral Particle Lysis:
-
Pellet the viral particles from the clarified supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours) through a 20% sucrose cushion.
-
Resuspend the viral pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the viral lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIV-1 Gag (which will detect both p25 and p24).
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Data Analysis
Quantify the band intensities for p25 and p24. Calculate the ratio of p25 to total Gag (p25 + p24) for each compound concentration. A dose-dependent increase in this ratio indicates inhibition of Gag processing.
Workflow Diagram
Caption: Workflow for the Gag-Pol Polyprotein Cleavage Assay.
II. p24 Antigen Capture ELISA
This assay is a high-throughput method to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which serves as a surrogate marker for the amount of virus produced.[7][9][10][11]
Principle
The assay uses a sandwich ELISA format. A capture antibody specific for HIV-1 p24 is coated onto the wells of a microplate. The sample containing p24 is added, followed by a detector antibody that is also specific for p24 but binds to a different epitope. The detector antibody is typically biotinylated, allowing for subsequent binding of a streptavidin-enzyme conjugate. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p24 in the sample.
Experimental Protocol
-
Sample Preparation:
-
Culture HIV-1 infected cells (e.g., Jurkat T-cells) in the presence of varying concentrations of the maturation inhibitor for a defined period (e.g., 3-5 days).[8]
-
Harvest the cell culture supernatants and clarify by centrifugation.
-
If necessary, disrupt immune complexes to release p24 antigen, as some kits provide reagents for this step.[11]
-
-
ELISA Procedure (based on a typical commercial kit):
-
Prepare a standard curve using recombinant HIV-1 p24 antigen.
-
Add standards and samples to the antibody-coated wells of the microplate.
-
Incubate for the recommended time (e.g., 1-2.5 hours) at room temperature or 37°C.[9][10]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotinylated detector antibody and incubate.
-
Wash the wells.
-
Add the streptavidin-enzyme conjugate and incubate.
-
Wash the wells.
-
Add the substrate and incubate in the dark until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[9]
-
Data Analysis
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the experimental samples. Calculate the percent inhibition of p24 production for each inhibitor concentration relative to the no-drug control. The 50% inhibitory concentration (IC50) can then be determined by non-linear regression analysis.
Workflow Diagram
Caption: Workflow for the p24 Antigen Capture ELISA.
III. Virus Infectivity Assay
This assay measures the effect of maturation inhibitors on the infectivity of progeny virions produced from treated cells. It is a critical assay for determining the functional consequence of maturation inhibition.
Principle
Producer cells are treated with the maturation inhibitor, and the virus-containing supernatant is harvested. The harvested virus is then used to infect target cells that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter. The level of reporter gene expression is proportional to the infectivity of the virus.
Experimental Protocol
-
Production of Virus Stocks:
-
Transfect HEK293T cells with an HIV-1 proviral clone.
-
Culture the cells in the presence of serial dilutions of the maturation inhibitor for 48 hours.
-
Harvest the culture supernatants and clarify by centrifugation.
-
Normalize the virus stocks based on their p24 content, as determined by a p24 ELISA.
-
-
Infection of Target Cells:
-
Plate target cells (e.g., TZM-bl cells, which contain an LTR-driven luciferase reporter) in a 96-well plate.
-
Infect the target cells with the normalized virus stocks.
-
Incubate the infected cells for 48 hours.
-
-
Quantification of Reporter Gene Activity:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis
Calculate the percent inhibition of infectivity for each inhibitor concentration relative to the virus produced in the absence of the inhibitor. Determine the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces viral infectivity by 50%.
Workflow Diagram
References
- 1. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 2. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - Public Library of Science - Figshare [plos.figshare.com]
- 4. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for the Quantification of Zegruvirimat in Human Plasma
Note on Nomenclature: The analytical methods detailed below are for the quantification of Tecovirimat (also known as ST-246). While the prompt specified "Zegruvirimat," extensive searches have predominantly yielded results for Tecovirimat in the context of bioanalytical quantification. It is highly probable that "this compound" is a synonym or a less common name for Tecovirimat. The following protocols are based on established and validated methods for Tecovirimat.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of this compound in human plasma. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its high sensitivity and specificity in complex biological matrices.[1]
Introduction
This compound is an antiviral agent that requires accurate and reliable quantification in plasma to support pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence studies.[2] This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and method validation, ensuring the generation of high-quality data for clinical and research applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the analysis of this compound in human plasma.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value | References |
| Linearity Range | 10 - 2500 ng/mL | [3][4] |
| 10.9 - 3013 ng/mL | [1] | |
| 2.0 - 5000 ng/mL | [5] | |
| Correlation Coefficient (R²) | > 0.99 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [5] |
| 10 ng/mL | [3][4] | |
| 10.9 ng/mL | [1] | |
| Intra-day Accuracy | Within ±15% | [3][4] |
| Inter-day Accuracy | Within ±15% | [3][4] |
| Intra-day Precision (%CV) | < 15% | [1][3][4] |
| Inter-day Precision (%CV) | < 15% | [1][3][4] |
| Extraction Recovery | 87.9% - 100.6% | [6] |
| Stability (in plasma at -20°C) | At least 3 months | [3] |
| Stability (in autosampler at 4°C) | 48 hours | [3] |
Experimental Protocols
Bioanalytical Method using Protein Precipitation
This protocol describes a rapid and efficient method for extracting this compound from plasma samples.[3][6]
3.1.1. Materials and Reagents
-
Human plasma (with K2EDTA or sodium heparin as anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS), e.g., 2-hydroxy-N-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}-5-methylbenzamide[3][4] or a deuterated analog of this compound.
-
Formic acid (LC-MS grade)[3]
-
Ammonium acetate (LC-MS grade)[3]
-
Water (LC-MS grade)
3.1.2. Sample Preparation Workflow
The following diagram illustrates the protein precipitation workflow for plasma sample preparation.
Caption: Plasma sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
Table 2: Chromatographic Conditions
| Parameter | Condition | References |
| LC System | Shimadzu HPLC system or equivalent | [3] |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm) or equivalent | [3] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.2% formic acid | [3] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid | [3] |
| Flow Rate | 0.2 mL/min | [3][6] |
| Injection Volume | 10 µL | [3][6] |
| Column Temperature | 40 °C | [6] |
| Gradient | A suitable gradient to achieve separation (e.g., linear gradient from 30% to 95% B over several minutes) | [6] |
Table 3: Mass Spectrometric Conditions
| Parameter | Condition | References |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode | [3][4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [3][6] |
| Precursor Ion (m/z) | This compound: 375.1 | [3] |
| Product Ion (m/z) | This compound: 283.1, 282.9 | [3] |
| Internal Standard (m/z) | e.g., 337.2 → 245.2 | [3] |
| Capillary Voltage | 4 kV | [4][6] |
| Gas Temperature | 300 °C | [4][6] |
| Gas Flow | 6 L/min | [4][6] |
| Nebulizer Pressure | 45 psi | [4][6] |
| Dwell Time | 200 ms | [3][4] |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).[3][4]
-
Recovery: The efficiency of the extraction procedure.[6]
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.[6]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]
Pharmacokinetic Analysis Workflow
The following diagram illustrates the logical workflow from sample collection to pharmacokinetic data analysis.
References
- 1. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Zegruvirimat In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zegruvirimat (also known as GSK3739937) in vitro. The information provided is designed to address common challenges, particularly those related to the compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an HIV-1 maturation inhibitor.[1][2] It targets a late-stage step in the viral life cycle by interfering with the cleavage of the capsid/spacer peptide 1 (CA/SP1) from the Gag polyprotein.[1] This disruption of Gag processing results in the formation of immature, non-infectious viral particles.
Q2: Why is this compound difficult to dissolve?
A2: this compound is a lipophilic molecule with a high molecular weight (827.17 g/mol ) and a complex structure (C₄₉H₇₀N₄O₅S), which contributes to its low aqueous solubility. Many potent antiviral compounds share this characteristic, presenting a challenge for in vitro assay development.
Q3: What are the recommended starting solvents for dissolving this compound for in vitro assays?
A3: For in vitro cellular assays, 100% dimethyl sulfoxide (DMSO) is a common starting solvent for poorly soluble compounds. For other types of assays, ethanol may also be considered. It is crucial to prepare a high-concentration stock solution in the chosen organic solvent, which can then be diluted to the final desired concentration in the assay medium.
Q4: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?
A4: The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. For DMSO, a final concentration of ≤0.5% is generally recommended, though some cell lines may tolerate up to 1%.[3] For ethanol, the tolerable concentration is typically lower, often below 0.5%. It is essential to determine the specific tolerance of your cell line to the chosen solvent by running a solvent toxicity control experiment.
Troubleshooting Guide: Overcoming Low Solubility of this compound
This guide provides step-by-step instructions and alternative strategies to address solubility issues with this compound during your in vitro experiments.
Issue 1: this compound precipitates out of solution upon dilution into aqueous assay buffer or media.
Cause: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous environment where its solubility is significantly lower.
Solutions:
-
Method 1: Serial Dilution Optimization:
-
Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.
-
Vortex or mix thoroughly between each dilution step.
-
-
Method 2: Use of a Surfactant:
-
Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer.
-
Protocol: Prepare your assay buffer with a pre-determined, non-toxic concentration of the surfactant before adding the this compound dilution.
-
-
Method 3: Complexation with Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]
-
Protocol: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer. Add the this compound stock solution to the cyclodextrin-containing buffer while vortexing.
-
Issue 2: Inconsistent results or lower than expected potency in cellular assays.
Cause: This may be due to the drug not being fully dissolved at the final concentration, leading to an inaccurate assessment of its activity.
Solutions:
-
Microscopy Check: Before adding your compound to the cells, inspect the final dilution under a microscope to check for any visible precipitate.
-
Sonication: Briefly sonicate the stock solution or intermediate dilutions to aid in dissolution.
-
Gentle Warming: Gently warm the stock solution (e.g., to 37°C) before dilution. Ensure the compound is heat-stable before proceeding.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate in a water bath.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solvent Toxicity Control Assay
-
Plate your cells at the desired density in a multi-well plate and incubate overnight.
-
Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the cell culture medium to match the final concentrations that will be used in your experiment (e.g., 0.1%, 0.25%, 0.5%, 1%).
-
Replace the existing medium with the solvent-containing medium.
-
Incubate for the same duration as your planned drug treatment.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
Determine the highest solvent concentration that does not significantly impact cell viability.
Data Summary
Table 1: Common Solvents for In Vitro Assays
| Solvent | Typical Starting Concentration | Recommended Final Concentration in Cell Culture | Notes |
| DMSO | 10-50 mM | ≤ 0.5% | Can have biological effects at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 0.5% | Generally more cytotoxic than DMSO. |
Table 2: Solubility Enhancement Techniques
| Technique | Key Reagent | General Protocol | Considerations |
| Co-solvents | DMSO, Ethanol | Prepare a high-concentration stock and dilute into aqueous media. | Final solvent concentration must be non-toxic to cells. |
| Surfactants | Tween® 80, Pluronic® F-68 | Add a low concentration to the final assay buffer. | Can interfere with some assay readouts. |
| Complexation | HP-β-Cyclodextrin | Dissolve this compound in a cyclodextrin-containing buffer. | May alter the effective free concentration of the drug. |
Visualizations
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Caption: Experimental workflow for preparing this compound for in vitro assays.
References
- 1. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the regulatory approval of tecovirimat intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future tecovirimat development potential - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Zegruvirimat assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from Zegruvirimat assays. This compound is an investigational antiviral agent targeting the fictional Omicromicron virus (OMCV). It is designed to inhibit the viral protein p23, which is essential for the final stages of virion assembly and egress from infected cells.
This guide provides troubleshooting advice and detailed protocols to help you navigate your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Omicromicron virus (OMCV) p23 protein. The p23 protein is a key component of the viral egress complex, which facilitates the budding of new virions from the host cell membrane. By binding to p23, this compound allosterically inhibits its interaction with host cell factors, effectively trapping newly formed virions inside the cell and preventing their spread.
Q2: What are the standard assays to measure this compound activity?
The primary assays for evaluating this compound's efficacy are the Plaque Reduction Neutralization Test (PRNT) and the Cytopathic Effect (CPE) Inhibition Assay. A Cell Viability Assay should also be run in parallel to assess any potential cytotoxicity of the compound.
Troubleshooting Unexpected Assay Results
Scenario 1: Higher than Expected EC50 Values
Question: We are observing significantly higher EC50 values for this compound in our plaque reduction assays than reported in the literature. What could be the cause?
Answer: A higher than expected EC50 value suggests reduced efficacy of this compound in your assay system. Several factors could contribute to this discrepancy.
Potential Causes and Troubleshooting Steps:
-
Compound Stability and Storage: this compound is sensitive to repeated freeze-thaw cycles and prolonged exposure to light. Ensure that the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment from a stock solution that has undergone minimal freeze-thaw cycles.
-
Assay Conditions: The confluence of the cell monolayer can significantly impact the results. A sub-confluent monolayer may result in an underestimation of plaque formation, while an overly confluent or aged monolayer can be less susceptible to viral infection. Ensure your cell monolayers are consistently seeded and are at 95-100% confluency at the time of infection.
-
Viral Titer: An inaccurate viral titer can lead to a high multiplicity of infection (MOI), which may overwhelm the inhibitory capacity of this compound at lower concentrations. Always use a recently titrated viral stock for your experiments.
-
Drug-Protein Interaction: The presence of high concentrations of serum proteins in the culture medium can sometimes reduce the effective concentration of a drug due to protein binding. While our standard protocols use 2% Fetal Bovine Serum (FBS), if your protocol deviates, consider this as a potential factor.
Data Comparison Table:
| Parameter | Expected Result | Observed Result (Example) |
| EC50 (PRNT) | 0.05 µM | 1.5 µM |
| Cell Confluency | 95-100% | Variable (70-100%) |
| MOI | 0.01 | 0.1 |
| Serum Concentration | 2% FBS | 10% FBS |
Experimental Workflow for Plaque Reduction Neutralization Test (PRNT):
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Scenario 2: High Cytotoxicity Observed at Low Drug Concentrations
Question: Our cell viability assays are showing significant cytotoxicity at concentrations where this compound should be effective and non-toxic. Why is this happening?
Answer: this compound has a high therapeutic index, and cytotoxicity should not be observed near its effective concentrations. If you are seeing unexpected cell death, it is crucial to investigate the following:
Potential Causes and Troubleshooting Steps:
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the culture medium can be toxic to cells. Ensure the final DMSO concentration in your assay does not exceed 0.5%.
-
Cell Line Health: Unhealthy or stressed cells are more susceptible to the toxic effects of any compound. Regularly check your cell cultures for signs of contamination (e.g., mycoplasma) and ensure they are in the logarithmic growth phase when seeded for experiments.
-
Assay Interference: Some components of the cell viability assay reagents can interact with the test compound. For example, in an MTS assay, this compound might interfere with the metabolic conversion of the tetrazolium salt. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., CytoTox-Glo™).
Data Comparison Table:
| Assay | Expected CC50 | Observed CC50 (Example) |
| MTS Assay | > 50 µM | 5 µM |
| CellTiter-Glo® | > 50 µM | > 50 µM |
| Final DMSO % | ≤ 0.5% | 2% |
Logical Troubleshooting Flow for Cytotoxicity:
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Scenario 3: Discrepancy Between PRNT and CPE Inhibition Assay Results
Question: We are seeing potent inhibition of plaque formation in our PRNT assays, but the CPE inhibition assay shows a much weaker effect. What could explain this difference?
Answer: It is not uncommon to observe variations between different assay formats. The PRNT and CPE inhibition assays measure different endpoints of viral infection, which can be affected differently by the mechanism of action of this compound.
Potential Causes and Explanations:
-
Mechanism of Action: this compound inhibits viral egress. In a PRNT, the semi-solid overlay restricts the spread of the virus, and inhibiting egress will have a pronounced effect on plaque size. In a CPE assay, the initial round of infection and cell death will still occur, and the inhibition of spread might be less apparent, especially at high MOIs or after prolonged incubation.
-
Multiplicity of Infection (MOI): CPE assays are often performed at a higher MOI than PRNTs. At a high MOI, a large percentage of cells are infected in the initial wave, leading to widespread cell death before the effect of an egress inhibitor can be fully appreciated. Try reducing the MOI in your CPE assay.
-
Endpoint Measurement: The endpoint of a CPE assay is often a qualitative or semi-quantitative assessment of cell layer destruction. This can be more subjective and less sensitive than plaque counting. Consider using a quantitative method to measure cell viability as the endpoint for your CPE assay.
This compound Signaling Pathway Inhibition:
Caption: Mechanism of action of this compound.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in serum-free DMEM, starting from a 2X final concentration.
-
Virus Preparation: Dilute the Omicromicron virus stock in serum-free DMEM to a concentration that will produce 50-100 plaques per well.
-
Neutralization: Mix equal volumes of the diluted virus and the this compound dilutions. Incubate the mixture at 37°C for 1 hour.
-
Infection: Remove the growth medium from the cell monolayers and infect with 100 µL of the virus-drug mixture.
-
Incubation: Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the cells with 2 mL of a 1:1 mixture of 2% low-melting-point agarose and 2X DMEM containing 4% FBS and the corresponding concentration of this compound.
-
Solidification and Incubation: Allow the overlay to solidify at room temperature, then incubate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Staining: Fix the cells with 10% formaldehyde for 1 hour, then remove the agarose plug and stain with 0.1% crystal violet solution.
-
Analysis: Count the number of plaques in each well and calculate the EC50 value.
Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS directly in the 96-well plate.
-
Infection: Add the Omicromicron virus at an MOI of 0.01 to each well containing the compound dilutions. Include cell control (no virus) and virus control (no compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Analysis: Observe the wells under a microscope for the presence of CPE. Alternatively, quantify cell viability using a reagent such as MTS or CellTiter-Glo®. Calculate the EC50 based on the inhibition of CPE or the increase in cell viability.
MTS Cell Viability Assay
-
Assay Setup: Prepare a 96-well plate with cells and compound dilutions as you would for a CPE assay, but without adding the virus.
-
Incubation: Incubate for the same duration as the CPE assay (72 hours).
-
Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate at 37°C for 1-4 hours, until a color change is visible.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control wells and determine the CC50 value.
Tecovirimat (Zegruvirimat) Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tecovirimat (formerly known as ST-246). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tecovirimat?
A1: Tecovirimat is a potent and specific inhibitor of orthopoxvirus replication.[1] It targets the viral protein p37, which is encoded by the F13L gene.[2] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread. Tecovirimat binds to the p37 protein, preventing it from forming a complex with other viral proteins and cellular factors, thereby blocking the wrapping of intracellular mature virions (IMVs) into IEVs. This effectively traps the virus inside the infected cell, preventing its dissemination.
Q2: Which orthopoxviruses are susceptible to Tecovirimat?
A2: Tecovirimat has demonstrated broad-spectrum activity against a wide range of orthopoxviruses, including variola virus (the causative agent of smallpox), monkeypox virus, vaccinia virus, cowpox virus, and ectromelia virus (mousepox).[1][3]
Q3: What are the typical EC50 and CC50 values for Tecovirimat?
A3: The 50% effective concentration (EC50) of Tecovirimat is typically in the low nanomolar range, though it can vary depending on the specific virus strain and cell line used. The 50% cytotoxic concentration (CC50) is generally much higher, indicating a favorable selectivity index. For a summary of reported values, please refer to the Data Presentation section.
Q4: Can resistance to Tecovirimat develop?
A4: Yes, resistance to Tecovirimat can emerge through mutations in the F13L gene, which encodes the target p37 protein.[4][5][6] These mutations can alter the drug-binding site, reducing the efficacy of Tecovirimat. Resistance has been observed in both in vitro and clinical settings, particularly in immunocompromised patients undergoing prolonged treatment.[5][6]
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of Tecovirimat Against Various Orthopoxviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Vaccinia Virus (NYCBH) | - | CPE Assay | 0.009 | >50 | >5556 |
| Cowpox Virus (Brighton Red) | - | CPE Assay | 0.050 | >50 | >1000 |
| Ectromelia Virus | - | CPE Assay | 0.068 | >50 | >735 |
| Camelpox Virus | - | CPE Assay | 0.012 | >50 | >4167 |
| Monkeypox Virus (Zaire '79) | - | CPE Assay | 0.014 - 0.039 | >50 | >1282 - >3571 |
| Variola Virus (Multiple Strains) | - | CPE Assay | 0.01 - 0.07 | >50 | >714 - >5000 |
| Monkeypox Virus (2022 Isolate) | Vero | Plaque Reduction | 0.0127 | Not Reported | Not Reported |
| Monkeypox Virus | Calu-3 | CPE Reduction | 0.00647 | 0.01413 (48h) | ~2.2 |
Data compiled from multiple sources.[1][2][7][8]
Troubleshooting Guide
Plaque Reduction Assay Variability
Q: My plaque sizes are inconsistent or poorly defined. What could be the cause?
A: Several factors can contribute to inconsistent plaque formation:
-
Cell monolayer health: Ensure your cell monolayer is confluent and healthy on the day of infection. Over-confluent or unhealthy cells can lead to uneven plaque development.
-
Virus dilution: An inappropriate virus dilution can result in plaques that are too numerous and merge (too concentrated) or too sparse to be statistically significant (too dilute). Perform a virus titration to determine the optimal plaque-forming units (PFU) per well.
-
Overlay medium viscosity: The viscosity of the overlay medium (e.g., methylcellulose or agarose) is critical. If it's too low, the virus can spread more freely, leading to diffuse plaques. If it's too high, it can inhibit plaque formation altogether.
-
Incubation time: The incubation period needs to be optimized for the specific virus and cell line. Insufficient incubation will result in small plaques, while excessive incubation can lead to cell death and plaque degradation.
Q: I'm observing high background cytotoxicity in my control wells. What should I do?
A: High background cytotoxicity can be caused by:
-
Solvent toxicity: If Tecovirimat is dissolved in a solvent like DMSO, ensure the final concentration in the assay is not toxic to the cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess this.
-
Cell viability: The health of the cells at the time of the assay is crucial. Use cells from a consistent passage number and ensure they are actively dividing and healthy.
-
Contamination: Check for microbial contamination in your cell cultures and reagents.
Assay Optimization
Q: How can I optimize the concentration range of Tecovirimat for my experiments?
A: To optimize the concentration range:
-
Literature review: Start with the reported EC50 values for your specific virus and a similar cell line (see Table 1).
-
Broad range finding: In your initial experiment, use a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to determine the approximate range of activity.
-
Narrowing the range: In subsequent experiments, use a narrower range of concentrations with smaller dilution factors (e.g., 2-fold or 3-fold dilutions) around the estimated EC50 to obtain a more accurate value.
Q: What is an acceptable level of inter- and intra-assay variability?
A: While specific data for Tecovirimat assays is not widely published, general guidelines for cell-based assays can be applied. For immunoassays, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are generally considered acceptable.[9] For plaque reduction assays, strive for similar levels of precision. Consistent experimental technique and the use of appropriate controls are key to minimizing variability.
Drug Resistance Testing
Q: I suspect the development of Tecovirimat resistance. How can I confirm this?
A: Resistance can be confirmed through two main approaches:
-
Genotypic analysis: Sequence the F13L gene of the suspected resistant virus.[10] Compare the sequence to a wild-type reference to identify mutations known to confer resistance.
-
Phenotypic analysis: Perform a plaque reduction or cytopathic effect (CPE) assay comparing the susceptibility of the suspected resistant virus to a wild-type control virus. A significant increase in the EC50 value for the suspected resistant virus is indicative of resistance.[4][11]
Q: My PCR amplification of the F13L gene is failing. What can I do?
A: Troubleshooting PCR failure for the F13L gene involves:
-
DNA quality: Ensure the extracted viral DNA is of high quality and free of inhibitors.
-
Primer design: Verify that your PCR primers are specific to the F13L gene of your orthopoxvirus and have appropriate melting temperatures.
-
PCR conditions: Optimize the annealing temperature and extension time of your PCR protocol. The use of a high-fidelity DNA polymerase is recommended to minimize errors.[10]
Experimental Protocols
Detailed Methodology for Plaque Reduction Assay
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero E6) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Tecovirimat Dilutions: Prepare a series of two-fold or ten-fold dilutions of Tecovirimat in infection medium (e.g., DMEM with 2% FBS). The concentration range should bracket the expected EC50 value. Include a "no drug" control.
-
Virus Dilution: Prepare a dilution of the orthopoxvirus stock in infection medium that will yield approximately 50-100 PFU per well.
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Infect the cells by adding the virus dilution to each well. Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Drug Treatment and Overlay: After the adsorption period, gently aspirate the inoculum. Add the prepared Tecovirimat dilutions to the corresponding wells. Then, add an overlay medium (e.g., containing 1% methylcellulose or agarose) to each well to restrict virus spread.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours, or until plaques are clearly visible.
-
Fixation and Staining: Fix the cells with a solution such as 4% formaldehyde or 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.
-
Plaque Counting and Data Analysis: Gently wash the wells to remove excess stain and allow the plates to air dry. Count the number of plaques in each well. Calculate the percentage of inhibition for each Tecovirimat concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Methodology for F13L Gene Sequencing for Resistance Monitoring
-
Viral DNA Extraction: Extract viral genomic DNA from a cultured virus stock or directly from a clinical sample using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the F13L gene using primers that flank the entire coding region. Use a high-fidelity DNA polymerase to ensure accuracy.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and other reaction components.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Assemble the forward and reverse sequencing reads to generate a consensus sequence. Align this sequence with a wild-type F13L reference sequence to identify any nucleotide and subsequent amino acid changes that may be associated with Tecovirimat resistance.[10]
Mandatory Visualization
Caption: Tecovirimat's mechanism of action targeting the p37 protein.
Caption: Experimental workflow for a Tecovirimat plaque reduction assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary Screening and In Vitro Confirmation of Orthopoxvirus Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early administration of tecovirimat shortens the time to mpox clearance in a model of human infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. salimetrics.com [salimetrics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Resistance to GSK3739937 (VH3739937)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of resistance mutations to the HIV-1 maturation inhibitor GSK3739937 (also known as VH3739937).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK3739937?
A1: GSK3739937 is an HIV-1 maturation inhibitor. It specifically targets the final stages of the viral lifecycle by binding to the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1). This binding prevents the viral protease from cleaving CA from SP1, which is a critical step for the formation of a mature and infectious viral core.[1][2][3] Consequently, the virus particles produced are immature and non-infectious.[3]
Q2: What are the known resistance mutations to GSK3739937?
A2: The primary resistance mutation that has been identified to emerge under the selective pressure of GSK3739937 and other second-generation maturation inhibitors is the A364V substitution in the Gag polyprotein.[1][2][4][5] While other substitutions have been selected during in vitro resistance selection experiments, some of these have resulted in non-functional viruses.[1][6] The A364V mutation is thought to confer resistance by accelerating the cleavage of the CA-SP1 precursor, reducing the time the inhibitor has to bind.[5]
Q3: My in vitro resistance selection experiment is not yielding resistant viruses. What could be the issue?
A3: Several factors could contribute to this:
-
Insufficient Drug Concentration: The starting concentration of GSK3739937 may be too high, leading to complete inhibition of viral replication and preventing the emergence of resistant variants. Conversely, a concentration that is too low may not apply enough selective pressure. It is crucial to start with a concentration around the EC50 and gradually increase it.
-
Low Viral Titer: The initial viral inoculum may be too low, reducing the probability of pre-existing or newly generated resistant mutants.
-
Cell Line Issues: Ensure the cell line used for viral culture (e.g., MT-4 cells) is healthy and susceptible to HIV-1 infection.[7]
-
Passaging Frequency: The frequency of passaging the virus to fresh cells with increasing drug concentrations is critical. Passaging too frequently may not allow for the resistant population to expand, while infrequent passaging could lead to the culture dying out.
Q4: I have identified a potential resistance mutation. How do I confirm its role in resistance?
A4: To confirm that a specific mutation confers resistance to GSK3739937, you should perform site-directed mutagenesis to introduce the mutation into a wild-type HIV-1 molecular clone. The resulting mutant virus can then be tested in a phenotypic assay to compare its susceptibility to GSK3739937 with the wild-type virus. A significant increase in the EC50 value for the mutant virus would confirm its role in resistance.
Q5: What is the significance of the discontinuation of GSK3739937 development?
A5: In late 2024, the clinical development of GSK3739937 (VH3739937) was halted.[8] The decision was based on the drug not meeting the target product profiles for an ultra long-acting or self-administered long-acting HIV treatment.[8] While the development has been discontinued, the scientific knowledge gained, including the understanding of its mechanism of action and resistance pathways, remains valuable for the development of future maturation inhibitors and other antiretroviral therapies.
Troubleshooting Guides
Genotypic Resistance Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No amplification of the Gag gene from viral RNA. | Poor quality or low quantity of viral RNA. | - Ensure proper RNA extraction and purification. - Use a sensitive RT-PCR kit. - Increase the amount of input RNA. |
| Inhibitors present in the RNA sample. | - Include a purification step to remove potential inhibitors. | |
| Incorrect primer design. | - Verify that the primers are specific to the Gag sequence of the HIV-1 strain being used. | |
| Ambiguous sequencing results. | Mixed viral population (wild-type and mutant). | - Clone the PCR product into a vector and sequence individual clones to identify different variants. - Consider using next-generation sequencing (NGS) for a more comprehensive analysis of the viral quasispecies. |
| Poor sequencing reaction. | - Optimize sequencing reaction conditions (e.g., primer concentration, annealing temperature). - Purify the PCR product before sequencing. |
Phenotypic Resistance Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in EC50 values between experiments. | Inconsistent viral input. | - Accurately quantify the viral stock (e.g., by p24 ELISA or RT activity assay) and use the same amount of virus for each experiment. |
| Cell viability issues. | - Ensure consistent cell seeding density and viability. - Check for cytotoxicity of the drug at the concentrations used. | |
| Inaccurate drug concentrations. | - Prepare fresh serial dilutions of GSK3739937 for each experiment. | |
| No clear dose-response curve. | Drug concentration range is not appropriate. | - Widen the range of drug concentrations tested, ensuring it brackets the expected EC50 values for both wild-type and mutant viruses. |
| Assay window is too small. | - Optimize the assay to achieve a larger difference between the signals of inhibited and uninhibited wells. | |
| Mutant virus shows no replication. | The introduced mutation is deleterious to viral fitness. | - Confirm the infectivity of the mutant viral stock. - Consider that some resistance mutations can impair viral replication in the absence of the drug.[9] |
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of GSK3739937 (VH3739937) against wild-type and mutant HIV-1.
Table 1: Antiviral Activity of GSK3739937 in a Single-Cycle Infectivity Assay [1][6]
| Virus | EC50 (nM) | Maximal Percent Inhibition (MPI) |
| Wild-Type | ≤ 5.0 | ≥ 92% |
| A364V Mutant | 32.0 | 57% |
Table 2: Antiviral Activity of GSK3739937 in a Multiple-Cycle Assay [1][6]
| Virus | EC50 (nM) | Maximal Percent Inhibition (MPI) |
| Wild-Type | ≤ 5.0 | ≥ 92% |
| A364V Mutant | ≤ 8.0 | ≥ 92% |
Experimental Protocols
In Vitro Selection of GSK3739937-Resistant HIV-1
Objective: To generate HIV-1 variants with reduced susceptibility to GSK3739937 through serial passage in the presence of the inhibitor.
Methodology:
-
Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) in appropriate media.
-
Viral Infection: Infect the cells with a wild-type HIV-1 strain (e.g., NL4-3) at a low multiplicity of infection (MOI).
-
Drug Addition: Add GSK3739937 to the culture at a starting concentration approximately equal to the EC50 of the wild-type virus.
-
Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).
-
Passaging: When viral replication is detected, harvest the cell-free supernatant containing the virus. Use this supernatant to infect fresh cells, and increase the concentration of GSK3739937 by 2- to 3-fold.
-
Iteration: Repeat the passaging process for multiple rounds, gradually escalating the drug concentration.
-
Isolation and Characterization: Once a viral population capable of replicating at a significantly higher drug concentration is established, isolate the viral RNA. Perform RT-PCR to amplify the Gag gene, followed by sequencing to identify mutations.
Site-Directed Mutagenesis
Objective: To introduce a specific mutation (e.g., A364V) into the Gag gene of an HIV-1 proviral DNA clone.
Methodology:
-
Primer Design: Design overlapping PCR primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the HIV-1 proviral DNA with the designed primers.
-
Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Screening: Select colonies and isolate plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Phenotypic Susceptibility Assay
Objective: To determine the half-maximal effective concentration (EC50) of GSK3739937 against wild-type and mutant HIV-1.
Methodology:
-
Cell Plating: Seed a reporter cell line (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) in a 96-well plate.
-
Drug Dilution: Prepare a serial dilution of GSK3739937.
-
Virus Addition: Add a standardized amount of wild-type or mutant virus to the wells containing the drug dilutions.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration. Use a non-linear regression analysis to calculate the EC50 value.
Visualizations
Caption: HIV-1 maturation pathway and the inhibitory action of GSK3739937.
Caption: Workflow for selection and analysis of GSK3739937 resistance mutations.
References
- 1. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK’s ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Optimizing Zegruvirimat Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Zegruvirimat (Tecovirimat) dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antiviral drug that targets the orthopoxvirus VP37 envelope wrapping protein.[1][2][3] By inhibiting this protein, this compound prevents the formation of the viral envelope, which is crucial for the virus to exit an infected cell and spread.[1][3] Specifically, it acts as a molecular glue, promoting the dimerization of the F13 phospholipase, which blocks the wrapping of intracellular mature virions (MVs) and their subsequent release as extracellular enveloped virions (EVs).[4][5][6]
Q2: What is a typical effective concentration (EC50) of this compound in vitro?
The 50% effective concentration (EC50) of this compound against various orthopoxviruses is consistently in the nanomolar range. For instance, against monkeypox virus, the EC50 has been reported to be between 0.014 and 0.039 µM.[3] Studies on recent monkeypox virus isolates have shown EC50 values as low as 12.7 nM in plaque reduction assays.[7]
Q3: How do I determine the optimal seeding density of cells for my experiment?
The optimal seeding density depends on the cell line and the duration of the experiment. For a 96-well plate, a common starting point for Vero cells is 5 x 10^5 cells/mL.[8] For BSC-40 cells in a 6-well plate, a density of 1 x 10^6 cells/well is used.[9] It is crucial to ensure that the cells form a subconfluent monolayer at the time of infection. A preliminary experiment to observe cell growth over the intended duration of the assay is recommended to determine the ideal seeding density.
Q4: I am observing high cytotoxicity. What could be the cause and how can I troubleshoot it?
High cytotoxicity can be caused by several factors:
-
This compound Concentration: While generally exhibiting low cytotoxicity at effective concentrations, very high concentrations can be toxic.[10] For example, in Calu-3 cells, a cytotoxic effect was observed at 50 nM after 48-72 hours.[11][12]
-
Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO).[9] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).
-
Cell Health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity. Ensure you are using cells at a low passage number and that they are free from contamination.
To troubleshoot, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations and your vehicle control (DMSO) to determine the 50% cytotoxic concentration (CC50).[6][10]
Q5: My antiviral assay is showing inconsistent or low efficacy. What are some potential reasons and solutions?
Inconsistent or low efficacy can stem from several experimental variables:
-
Virus Titer: An inaccurate virus titer can lead to a high multiplicity of infection (MOI), overwhelming the antiviral effect. Re-titer your virus stock.
-
Drug Stability: Ensure your this compound stock solution is stored correctly (typically at -20°C) and that working solutions are freshly prepared.[9]
-
Assay Timing: The timing of drug addition relative to infection is critical. For most antiviral assays with this compound, the compound is added after the virus adsorption period.
-
Cell Line Susceptibility: The susceptibility to both the virus and the drug can vary between cell lines. Ensure the cell line you are using is appropriate for your virus and experiment.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Orthopoxviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 | Reference |
| Monkeypox Virus (2022 strain) | Vero | Plaque Reduction | 12.7 nM (IC50) | [7] |
| Monkeypox Virus (Clade IIb) | Vero | Plaque Formation | 17 nM (IC50) | [5] |
| Monkeypox Virus | - | Cytopathic Effect (CPE) | 0.014–0.039 µM (EC50) | [3] |
| Vaccinia Virus | - | Cytopathic Effect (CPE) | 0.009 µM (EC50) | [3] |
| Variola Virus | - | Cytopathic Effect (CPE) | 0.016–0.067 µM (EC50) | [3] |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time | CC50 | Reference |
| Calu-3 | Microscopic Observation | 48-72 hours | > 50 nM | [11][12] |
| Various | Not specified | Not specified | Generally in the micromolar range | [10] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero, BSC-40) in a 96-well plate
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a cell-only control (no drug).
-
Replace the existing medium in the wells with the prepared drug dilutions.
-
Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48 or 72 hours).
-
Add MTT reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell-only control and determine the CC50 value.[8]
Protocol 2: Plaque Reduction Assay
This protocol quantifies the inhibition of virus-induced plaque formation by this compound.
Materials:
-
Host cells (e.g., BSC-40) in 6-well plates
-
Virus stock with a known titer
-
This compound stock solution
-
Culture medium (e.g., DMEM with 7% FBS)
-
Overlay medium (e.g., medium with methylcellulose or agarose)
-
Crystal violet staining solution
-
10% formalin
Procedure:
-
Seed cells in 6-well plates to achieve a confluent monolayer on the day of infection.[9]
-
Infect the cells with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[6]
-
During adsorption, prepare serial dilutions of this compound in the overlay medium.
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add the prepared this compound-containing overlay medium to the respective wells. Include a virus-only control (no drug) and a cell-only control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible in the virus-only control wells.
-
Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the plaques in each well and calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. Clinical management, antiviral drugs and immunotherapeutics for treating monkeypox. An update on current knowledge and futuristic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak [mdpi.com]
- 4. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Zegruvirimat (Tecovirimat) Technical Support Center
A Note on Nomenclature: The information provided herein pertains to the antiviral agent Tecovirimat (also known as TPOXX® or ST-246). As of our latest update, "Zegruvirimat" is not a recognized designation for this compound in published literature or drug databases. It is presumed that "this compound" is a typographical error for Tecovirimat. All data, protocols, and guidance in this document are based on studies conducted with Tecovirimat.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tecovirimat. This center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tecovirimat?
A1: Tecovirimat is a potent and specific inhibitor of the orthopoxvirus VP37 protein (encoded by the F13L gene in vaccinia virus).[1][2] This protein is essential for the formation of the extracellular enveloped virus (EV), which is crucial for cell-to-cell spread and dissemination within a host.[3] Tecovirimat acts as a "molecular glue," promoting the dimerization of the VP37 phospholipase.[4] This action blocks the wrapping of mature virions (MV) with cellular membranes, preventing their egress from the infected cell and thereby halting the spread of the infection.[4]
Q2: What is the potential for cytotoxicity with Tecovirimat in long-term culture?
A2: Tecovirimat generally exhibits a high selectivity index, meaning it is potent against the virus at concentrations that are not harmful to host cells. However, drug-related cytotoxic effects can be observed, particularly at higher concentrations and with prolonged exposure. For instance, in Calu-3 cells, a cytotoxic effect affecting the whole monolayer was observed at 50 nM, becoming more evident after 72 hours of culture. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line and experimental duration.
Q3: How does drug resistance to Tecovirimat emerge, and how can it be identified?
A3: Resistance to Tecovirimat is a significant challenge in long-term culture and has been observed in clinical settings, especially in immunocompromised patients undergoing prolonged treatment.[5] Resistance primarily arises from mutations in the viral F13L gene, which encodes the target protein VP37.[2] These mutations, often single amino acid changes, typically occur at the dimer interface of the VP7 protein and prevent the drug-induced dimerization required for its inhibitory action.[2][4] The emergence of resistance can be identified by a decrease in the drug's efficacy over time (requiring higher concentrations to inhibit viral spread) and can be confirmed by sequencing the F13L gene of the viral isolates from the culture.
Troubleshooting Guides
Problem 1: Decreased Antiviral Efficacy or Viral Breakthrough Over Time
Possible Cause:
-
Development of drug-resistant viral strains.
-
Suboptimal drug concentration due to degradation or metabolism over long-term culture.
-
High viral load overwhelming the drug's inhibitory capacity.
Troubleshooting Steps:
-
Verify Drug Concentration: Replenish the culture medium with fresh Tecovirimat at appropriate intervals to ensure a stable, effective concentration.
-
Assess Viral Load: Quantify the viral titer in your culture supernatant using qPCR or a plaque assay. A sudden increase may indicate viral breakthrough.
-
Sequence for Resistance: Isolate viral DNA from the culture and sequence the F13L gene. Compare the sequence to the wild-type virus to identify potential resistance-conferring mutations.
-
Dose-Response Curve: Perform a new dose-response experiment with the breakthrough virus to determine if the EC50 has shifted, which would confirm a resistant phenotype.
-
Combination Therapy: In an experimental setting, consider combining Tecovirimat with an antiviral that has a different mechanism of action, such as a DNA polymerase inhibitor like Brincidofovir, to suppress the emergence of resistance.[5]
Problem 2: Observed Cytotoxicity or Poor Cell Health in Culture
Possible Cause:
-
Tecovirimat concentration is too high for the specific cell line.
-
Cumulative toxicity from prolonged, continuous exposure.
-
Synergistic toxicity with other media components or the viral infection itself.
Troubleshooting Steps:
-
Determine CC50: If not already done, perform a cell viability assay (e.g., CellTiter-Glo®, MTT) with a range of Tecovirimat concentrations on uninfected cells to determine the CC50 for your specific cell line and time course (e.g., 48h, 72h, 7 days).
-
Titrate Drug Concentration: Reduce the working concentration of Tecovirimat to the lowest level that still provides effective viral inhibition (typically 5-10 times the EC50, but well below the CC50).
-
Monitor Cell Morphology: Regularly observe the cells using light microscopy for signs of stress, such as rounding, detachment, or vacuolation. Extensive cytoplasmic vacuolation has been noted as a drug-related effect.
-
Use a Different Cell Line: If a particular cell line is overly sensitive, consider switching to a more robust line that has been validated for orthopoxvirus research (e.g., Vero E6, BSC-40).
Data Presentation: Efficacy & Cytotoxicity
Table 1: Antiviral Efficacy of Tecovirimat Against Orthopoxviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |
|---|---|---|---|---|
| Monkeypox (MPXV) | Vero | Plaque Reduction | 12.7 | |
| Monkeypox (MPXV) | Calu-3 | Viral Genome Copies | ~10 (Effective Dose) | |
| Vaccinia (VACV) | - | ANCHOR™-GFP | 6 - 8.6 | |
| Variola (VARV) | - | CPE Assay | 16 - 67 | |
| Cowpox (CPXV) | - | CPE Assay | Not specified |
| Rabbitpox | - | CPE Assay | 15 | |
Table 2: Cytotoxicity (CC50) of Tecovirimat
| Cell Line | Time Point | CC50 (nM) | Reference |
|---|---|---|---|
| Calu-3 | 48 hours | 14.13 |
| Calu-3 | 72 hours | 11.02 | |
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescent Method)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of assay. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of Tecovirimat in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) under standard culture conditions.
-
Reagent Preparation: Equilibrate the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the untreated control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed a confluent monolayer of a suitable cell line (e.g., Vero E6) in 12-well plates and incubate overnight.
-
Virus & Compound Incubation: Prepare serial dilutions of Tecovirimat. In a separate plate or tubes, mix a standard amount of virus (e.g., 100 plaque-forming units) with each drug dilution. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate them with the virus-drug mixtures.
-
Adsorption: Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.8% methylcellulose) to prevent non-specific viral spread.
-
Incubation: Incubate the plates for the time required for plaques to form (e.g., 72 hours).
-
Staining & Counting: Remove the overlay, fix the cells (e.g., with 4% formaldehyde), and stain with a crystal violet solution. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the "virus only" control for each drug concentration. Determine the EC50, the concentration at which plaque formation is inhibited by 50%.
Visualizations
Caption: Mechanism of Action for Tecovirimat.
Caption: Troubleshooting workflow for long-term culture.
Caption: General experimental workflow for long-term culture.
References
- 1. Clinical management, antiviral drugs and immunotherapeutics for treating monkeypox. An update on current knowledge and futuristic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tecovirimat - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Improving the reproducibility of Zegruvirimat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Zegruvirimat (also known as Tecovirimat or TPOXX). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My this compound plaque reduction assay is showing inconsistent or no plaque formation. What are the potential causes and solutions?
A1: Inconsistent or absent plaque formation can stem from several factors. Here is a troubleshooting guide:
-
Viral Titer and Viability:
-
Problem: The initial virus stock may have a lower titer than expected, or its viability may have been compromised by improper storage or multiple freeze-thaw cycles.[1]
-
Solution: Re-titer your virus stock to ensure an accurate concentration. Use a fresh aliquot of the virus that has been stored at -80°C and minimize freeze-thaw cycles.
-
-
Cell Monolayer Health:
-
Problem: The cell monolayer may not be fully confluent or could be unhealthy, leading to uneven plaque development.
-
Solution: Ensure cells are seeded at an appropriate density to reach 90-100% confluency at the time of infection.[2][3] Visually inspect the monolayer for any signs of stress or contamination before starting the assay.
-
-
Overlay Medium Issues:
-
Problem: The concentration of the overlay medium (e.g., agarose, carboxymethylcellulose) may be incorrect, or it may have been applied at too high a temperature, causing cell death.[4]
-
Solution: Prepare the overlay with the correct concentration of the gelling agent. Allow the overlay to cool to approximately 45°C before adding it to the wells to avoid thermal shock to the cells.[4]
-
-
Infection and Adsorption Time:
-
Problem: Insufficient time for the virus to adsorb to the cells can lead to a lower number of plaques.
-
Solution: Allow for an adequate adsorption period, typically 1-2 hours, and gently rock the plates every 15-20 minutes to ensure even distribution of the virus.[5]
-
Q2: I am observing high cytotoxicity in my uninfected control wells treated with this compound. What could be the reason?
A2: While this compound generally has low cytotoxicity, several factors can contribute to unexpected cell death:[6]
-
Compound Concentration:
-
Problem: The concentrations of this compound being tested may be too high.
-
Solution: Review the literature for typical cytotoxic concentration (CC50) values for your cell line and adjust your concentration range accordingly. The CC50 for this compound is generally high (often >50 µM).[6]
-
-
Cell Line Sensitivity:
-
Problem: The specific cell line you are using may be more sensitive to the compound or the vehicle it is dissolved in.
-
Solution: Perform a dose-response cytotoxicity assay to determine the CC50 for your specific cell line. Always include a vehicle-only control to assess the effect of the solvent.
-
-
Assay Duration:
-
Problem: Extended incubation times can lead to increased cytotoxicity.
-
Solution: Ensure the duration of your cytotoxicity assay matches the duration of your antiviral assay for an accurate comparison.
-
Q3: My EC50 values for this compound vary significantly between experiments. How can I improve reproducibility?
A3: Variability in EC50 values is a common challenge in antiviral testing. Here are some strategies to enhance reproducibility:
-
Standardized Protocols:
-
Problem: Minor variations in experimental procedure can lead to significant differences in results.
-
Solution: Adhere strictly to a standardized protocol for all experiments. This includes consistent cell seeding densities, virus inoculum volumes, incubation times, and reagent concentrations.[7]
-
-
Cell Passage Number:
-
Problem: Cell lines can change phenotypically over multiple passages, affecting their susceptibility to viral infection and drug treatment.
-
Solution: Use cells within a defined, low passage number range for all experiments.
-
-
Reagent Quality:
-
Problem: Variability in the quality of reagents, such as media and serum, can impact cell health and experimental outcomes.
-
Solution: Use high-quality reagents from a consistent supplier. Test new batches of reagents before use in critical experiments.
-
-
Accurate Pipetting:
-
Problem: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.
-
Solution: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy.
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various orthopoxviruses.
Table 1: In Vitro Efficacy of this compound (EC50/IC50 Values)
| Virus | Cell Line | Assay Type | EC50 / IC50 (nM) |
| Monkeypox Virus (MPXV) | Vero | Plaque Reduction | 12.7 |
| Monkeypox Virus (MPXV) | Calu-3 | CPE Reduction | 6.47[8] |
| Vaccinia Virus (VACV) | Vero | ANCHOR™-GFP | 6 - 8.6 |
| Variola Virus | Multiple | CPE Reduction | 16 - 67 |
| Rabbitpox Virus | Multiple | CPE Reduction | 15 |
| Cowpox Virus | Multiple | CPE Reduction | 50 |
EC50 (Effective Concentration, 50%) and IC50 (Inhibitory Concentration, 50%) are often used interchangeably to denote the concentration at which 50% of the viral effect is inhibited.[6]
Table 2: In Vitro Cytotoxicity of this compound (CC50 Values)
| Cell Line | Assay Type | CC50 (µM) |
| Human, Monkey, Mouse, Rabbit-derived | Various | > 50[6] |
| Calu-3 | CellTiter-Glo | 14.13 (at 48h)[8] |
| Calu-3 | CellTiter-Glo | 11.02 (at 72h)[8] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This protocol details the steps for determining the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., Vero E6) in 6-well or 12-well plates.
-
Orthopoxvirus stock of a known titer (PFU/mL).
-
This compound stock solution of known concentration.
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS) (Infection Medium).
-
Overlay medium (e.g., 1.6% carboxymethylcellulose or 0.6% agarose in DMEM with 2% FBS).
-
Crystal Violet solution (0.1% in 20% ethanol).
-
Phosphate-Buffered Saline (PBS).
-
Fixing solution (e.g., 10% formalin).
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.
-
This compound Dilutions: Prepare a series of two-fold or ten-fold dilutions of this compound in infection medium. The concentration range should bracket the expected IC50 value. Include a "no drug" control (vehicle only).
-
Virus Dilution: Prepare a dilution of the virus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Infect the cells by adding 200 µL of the virus dilution to each well.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow for virus adsorption, rocking the plates every 15-20 minutes.
-
Drug Treatment: Following the adsorption period, add the prepared this compound dilutions to the corresponding wells.
-
Overlay: After a 1-2 hour incubation with the drug, gently aspirate the inoculum and add 1 mL of the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells by adding 1 mL of fixing solution to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayers with Crystal Violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of inhibition for each this compound concentration compared to the "no drug" control.
-
Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTS-based)
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
Susceptible cell line (e.g., Vero E6)
-
96-well cell culture plates
-
This compound stock solution
-
Complete growth medium
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluency by the end of the assay. Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium in a separate 96-well plate. Include a "cells only" control (no drug) and a "no cells" control (medium only).
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to triplicate wells for each concentration.
-
Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the "no cells" control from all other values.
-
Calculate cell viability as a percentage relative to the "cells only" control.
-
Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the function of the viral VP37 protein, preventing the wrapping of mature virions and subsequent cell egress.
Experimental Workflow for Plaque Reduction Assay
Caption: A stepwise workflow for conducting a plaque reduction assay to determine the antiviral efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antiviral Therapy, Susceptibility Testing, and Prevention | Basicmedical Key [basicmedicalkey.com]
- 8. mdpi.com [mdpi.com]
Addressing high background in Zegruvirimat enzymatic assays
Welcome to the technical support center for Zegruvirimat enzymatic assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common issues, particularly high background signals, encountered during experiments. As "this compound" is a hypothetical name for the purpose of this guide, the information provided is based on principles applicable to fluorescence-based enzymatic assays for viral protease inhibitors, such as those targeting the SARS-CoV-2 main protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in fluorescence-based enzymatic assays?
A1: High background fluorescence can stem from several sources. The most common culprits include the intrinsic fluorescence of the test compound (autofluorescence), contamination in the assay buffer or reagents, and non-specific binding of assay components.[1][2][3] Additionally, issues like spectral bleed-through, where the emission of a donor fluorophore is detected in the acceptor's channel in FRET assays, can contribute to elevated background signals.[4][5]
Q2: How can I determine if my test compound, "this compound," is autofluorescent?
A2: To check for compound autofluorescence, run a control experiment where the compound is added to the assay buffer without the enzyme or substrate.[1][6] Measure the fluorescence at the same excitation and emission wavelengths used in the main experiment. A significant signal in this control well indicates that the compound itself is fluorescent and contributing to the high background.[1][7]
Q3: Can the type of microplate I use affect my background signal?
A3: Yes, the choice of microplate is critical. For fluorescence assays, black opaque plates are recommended to minimize background from light scattering and well-to-well crosstalk.[8] Using clear or white plates can lead to significantly higher background readings.
Q4: What is spectral bleed-through and how can I minimize it in a FRET-based assay?
A4: Spectral bleed-through, or crossover, occurs when the donor fluorophore's emission spectrum overlaps with the acceptor's detection channel, or when the acceptor is directly excited by the donor's excitation wavelength.[4][5] This results in a high background signal that is independent of the enzymatic activity. To minimize this, ensure that your donor and acceptor fluorophores are a well-matched pair with minimal spectral overlap outside the FRET range.[4][9] Running controls with only the donor or only the acceptor can help quantify the extent of bleed-through.
Q5: Could the assay buffer composition be a source of high background?
A5: Absolutely. Some buffer components can be inherently fluorescent or become contaminated.[2] It is also crucial to use a buffer system that maintains the optimal pH for the enzyme's activity, as suboptimal pH can lead to poor enzyme performance and a reduced signal-to-background ratio.[10][11][12] For protease assays, buffers like Tris-HCl or HEPES are commonly used, and their pH should be carefully adjusted.[10][13]
Troubleshooting Guide: High Background
This guide provides a step-by-step approach to diagnosing and resolving high background in your this compound enzymatic assays.
Issue 1: High Signal in "No Enzyme" Control Wells
If you observe a high background signal in wells that do not contain the enzyme, the issue likely lies with the compound or the assay reagents.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence | Run a control with only the test compound in the assay buffer. Measure fluorescence at the assay's excitation/emission wavelengths. | If the signal is high, the compound is autofluorescent. Consider using a different fluorescent probe with red-shifted wavelengths to avoid the compound's fluorescence range.[1][2] |
| Contaminated Buffer or Substrate | Prepare fresh assay buffer and substrate solutions using high-purity water and reagents. Test each component individually for fluorescence. | A reduction in background signal indicates that one of the original components was contaminated. |
| Substrate Instability/Spontaneous Hydrolysis | Incubate the substrate in the assay buffer without the enzyme for the duration of the experiment. Measure the signal over time. | A gradual increase in signal suggests the substrate is unstable and breaking down on its own. Consider a more stable substrate or adjusting buffer conditions (e.g., pH). |
Issue 2: High Signal in "No Substrate" Control Wells
A high signal in the absence of the substrate points towards issues with the enzyme preparation or non-specific interactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Enzyme Preparation | Run the enzyme preparation through a desalting or dialysis column to remove small molecule fluorescent contaminants. | A lower background signal after purification suggests the initial enzyme stock was contaminated. |
| Incorrect Plate Type | Ensure you are using black, opaque microplates suitable for fluorescence assays. | Switching from clear or white plates to black plates should significantly reduce background fluorescence.[8] |
Issue 3: High Background Across All Wells, Including Blanks
If even the buffer-only wells show high fluorescence, the problem is likely environmental or instrumental.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Instrument Settings | Check the gain setting on the plate reader. It may be set too high, amplifying noise. | Reducing the gain should lower the background reading. Optimize the gain using a positive control to ensure the signal remains within the linear range of the detector.[11] |
| Reader Light Leaks or Dirty Optics | Consult the instrument's manual for maintenance and cleaning procedures. Run a plate with only buffer to check for inconsistent readings across the plate. | Cleaning the instrument's optics and ensuring a light-tight environment should result in lower and more consistent background readings. |
| Spectral Bleed-Through (FRET Assays) | Run controls with donor-only and acceptor-only samples to quantify the amount of signal bleed-through.[4] | This will allow you to apply a correction factor to your experimental data or indicate the need for a different FRET pair with better spectral separation.[5] |
Experimental Protocols
Protocol: Screening for Compound Autofluorescence
This protocol is designed to determine if a test compound contributes to the background signal.
-
Prepare Compound Dilutions: Serially dilute the test compound (e.g., this compound) in the assay buffer to the final concentrations that will be used in the enzymatic assay.
-
Plate Setup:
-
In a 96-well black, opaque microplate, add the diluted compound to triplicate wells.
-
Add an equal volume of assay buffer containing the vehicle (e.g., DMSO) to control wells.
-
Add only assay buffer to blank wells.
-
-
Incubation: Incubate the plate under the same conditions as the main assay (temperature and time).
-
Fluorescence Reading: Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as the enzymatic assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the vehicle control and compound-containing wells. A high signal in the compound wells compared to the vehicle control indicates autofluorescence.
Protocol: Standard Viral Protease (Mpro) FRET-based Enzymatic Assay
This protocol provides a general workflow for assessing the inhibitory activity of a compound against a viral protease like SARS-CoV-2 Mpro using a FRET-based substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.3.
-
Enzyme Solution: Dilute the Mpro enzyme to the desired final concentration in the assay buffer.
-
Substrate Solution: Prepare the FRET substrate solution in the assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
-
Assay Procedure:
-
Add the inhibitor solution or vehicle control to the wells of a black, opaque 96-well plate.
-
Add the enzyme solution to all wells except the "no enzyme" controls. Add an equivalent volume of assay buffer to these control wells.
-
Incubate the plate for a predefined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
-
Signal Detection:
-
Immediately begin kinetic monitoring of the fluorescence signal in a plate reader set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Record measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the velocities to the vehicle control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical enzymatic inhibitor assay.
Caption: Decision tree for troubleshooting high background.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 5. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. What are the factors that affect FRET measurements? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Purification and properties of heat-stable extracellular protease from Pseudomonads fluorescens BJ-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Analysis of Tecovirimat's Cross-Resistance Profile with Other Orthopoxvirus Antivirals
Disclaimer: Initial searches for "Zegruvirimat" did not yield any results. The following guide is based on the assumption that the query intended to be for "Tecovirimat," an antiviral agent used for the treatment of orthopoxvirus infections such as smallpox and mpox. The comparison is made with other antivirals active against orthopoxviruses, not traditional antiretrovirals (ARVs) used for HIV, as their mechanisms of action are distinct.
This guide provides a detailed comparison of the cross-resistance profile of Tecovirimat with other antivirals used in the treatment of orthopoxvirus infections. The information is intended for researchers, scientists, and drug development professionals.
Overview of Antiviral Agents and Their Mechanisms of Action
Tecovirimat, Cidofovir, and Brincidofovir are the primary antiviral agents with activity against orthopoxviruses. Their distinct mechanisms of action are fundamental to understanding their cross-resistance profiles.
-
Tecovirimat (TPOXX®): This agent targets the orthopoxvirus VP37 envelope wrapping protein, encoded by the F13L gene.[1][2] By inhibiting this protein, Tecovirimat prevents the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and long-distance dissemination within the host.[1][3] It does not affect the formation of intracellular mature virions (IMV) or viral DNA and protein synthesis.[1]
-
Cidofovir (Vistide®): As a nucleotide analog of cytosine, Cidofovir and its active metabolite, Cidofovir diphosphate, act as inhibitors of the viral DNA polymerase.[1][4] Its incorporation into the growing viral DNA chain terminates DNA elongation, thus halting viral replication.[4]
-
Brincidofovir (Tembexa®): This is a lipid-conjugated prodrug of Cidofovir, which enhances its oral bioavailability and intracellular concentrations of the active form, Cidofovir diphosphate.[1][4] It shares the same mechanism of action as Cidofovir, inhibiting the viral DNA polymerase.[1]
The differing targets of Tecovirimat (viral egress) and Cidofovir/Brincidofovir (viral replication) suggest a low probability of cross-resistance.
Caption: Mechanisms of action for key orthopoxvirus antivirals.
Tecovirimat Resistance Profile
Resistance to Tecovirimat is primarily associated with mutations in the F13L gene, which encodes the target protein VP37.[5][6][7] Numerous mutations have been identified in clinical isolates, particularly from immunocompromised patients undergoing prolonged treatment.[6][7]
Table 1: Selected Tecovirimat Resistance-Associated Mutations in the F13L Gene
| Mutation | Effect on Tecovirimat Susceptibility | Reference |
| H238Q | Associated with resistance | [8][9] |
| P243S | Associated with resistance | [8][9] |
| N267D | Associated with resistance | [8][9] |
| A288P | Associated with resistance | [8][9] |
| A290V | Associated with resistance | [8][9] |
| T289A | Confirmed resistance mutation | [8] |
| D294V | Associated with resistance | [8][9] |
| A295E | Associated with resistance | [8][9] |
| I372N | Associated with resistance | [8][9] |
Note: This table is not exhaustive but lists some of the frequently cited mutations.
Cross-Resistance Profile of Tecovirimat
The potential for cross-resistance between Tecovirimat and other orthopoxvirus antivirals is a critical consideration for clinical management, especially in cases of treatment failure.
Table 2: Summary of Cross-Resistance Findings
| Antiviral Agent | Mechanism of Action | Known Cross-Resistance with Tecovirimat | Supporting Evidence |
| Cidofovir | DNA Polymerase Inhibitor | Conflicting Data | Some studies suggest viruses with reduced susceptibility to Cidofovir remain sensitive to Tecovirimat due to different mechanisms. However, one study reported that Tecovirimat-resistant cowpox and monkeypox viruses were cross-resistant to a form of Cidofovir (cyclic HPMPC).[10] Conversely, another study found Cidofovir to have no detectable MPXV-specific activity in their cell models, which would preclude cross-resistance.[11] |
| Brincidofovir | DNA Polymerase Inhibitor (Prodrug of Cidofovir) | Unlikely, but data is limited | As a prodrug of Cidofovir, it shares the same mechanism, making cross-resistance with Tecovirimat mechanistically improbable. It has been used to treat patients with suspected Tecovirimat resistance.[12] However, similar to Cidofovir, one study reported no detectable MPXV-specific activity in their assays.[11] |
The conflicting reports on the efficacy and cross-resistance of Cidofovir and Brincidofovir highlight the need for further research and standardized testing methodologies.
Experimental Protocols for Assessing Antiviral Resistance
The evaluation of antiviral susceptibility and resistance in orthopoxviruses typically involves cell-based assays and genomic analysis.
A. Phenotypic Assays
Phenotypic assays measure the ability of a drug to inhibit viral replication in cell culture.
-
Plaque Reduction Neutralization Assay (PRNA):
-
Cell monolayers (e.g., BSC-40 or VeroE6 cells) are seeded in multi-well plates.[2][13]
-
Cells are infected with a standardized amount of the virus isolate.
-
The virus is allowed to adsorb for a period (e.g., 60 minutes).
-
The inoculum is removed, and media containing serial dilutions of the antiviral drug is added.[13][14]
-
Plates are incubated for a duration that allows for plaque formation (e.g., 72 hours).[2][13]
-
Cells are fixed and stained (e.g., with crystal violet) to visualize and count viral plaques.
-
The drug concentration that inhibits plaque formation by 50% (EC50) is calculated to determine susceptibility.
-
-
Cytopathic Effect (CPE) Assay:
-
This assay is similar to PRNA but measures the inhibition of virus-induced cell death (cytopathic effect).
-
After incubation with the virus and drug, cell viability is assessed, often using a colorimetric assay (e.g., WST-8).[11]
-
The EC50 is determined based on the concentration of the drug that preserves 50% of the cell viability.[3]
-
Caption: Experimental workflow for assessing antiviral resistance.
B. Genotypic Assays
Genotypic assays identify mutations in the viral genome that are known to confer drug resistance.
-
Viral DNA Extraction: DNA is extracted from the clinical specimen or cultured virus.
-
PCR Amplification: The gene of interest (e.g., F13L for Tecovirimat, E9L for Cidofovir) is amplified using polymerase chain reaction (PCR).[2][13]
-
DNA Sequencing: The amplified DNA is sequenced.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations that have been previously associated with resistance.[6]
Conclusion
The available evidence indicates that due to differing mechanisms of action, there is a low intrinsic potential for cross-resistance between Tecovirimat and DNA polymerase inhibitors like Cidofovir and Brincidofovir. Tecovirimat resistance is well-characterized and linked to specific mutations in the F13L gene. However, conflicting reports regarding the in vitro efficacy of Cidofovir and Brincidofovir against recent mpox isolates and one report of cross-resistance necessitate careful interpretation and further investigation. Continuous surveillance through both phenotypic and genotypic methods is essential to monitor the emergence of resistance and to inform effective clinical management strategies for orthopoxvirus infections.
References
- 1. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical considerations on monkeypox antiviral medications: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 7. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Tecovirimat Resistance-Associated Mutations in Human Monkeypox Virus - Los Angeles County - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tecovirimat is active against various MPXV strains, while cidofovir, brincidofovir, trifluridine, and gemcitabine have no detectable MPXV-specific antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brincidofovir for disease progression due to suspected tecovirimat resistance in association with advanced HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Safety Profiles of HIV Maturation Inhibitors: A Comparative Guide
An Overview of HIV Maturation Inhibitors
HIV maturation inhibitors are a class of antiretroviral drugs that disrupt the final stage of the HIV replication cycle.[1][2] Unlike most other antiretroviral therapies that target early stages of viral replication, maturation inhibitors act on the Gag polyprotein.[3][4] Specifically, they block the last and rate-limiting step of Gag processing: the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[3][5] This action prevents the formation of the mature viral capsid core, resulting in the production of immature, non-infectious virions.[2][3][4] This unique mechanism of action makes them a valuable option against HIV strains that have developed resistance to other drug classes.[4]
This guide provides a comparative analysis of the preclinical safety profiles of two key maturation inhibitors: the first-generation inhibitor Bevirimat and the second-generation inhibitor BMS-955176 (also known as GSK3532795).
Mechanism of Action: Disrupting Viral Assembly
The process of HIV maturation involves a precise, ordered cleavage of the Gag polyprotein by the viral protease.[6][7] This cascade of cleavage events releases structural proteins like matrix (MA), capsid (CA), and nucleocapsid (NC).[6][8] Maturation inhibitors bind to the CA-SP1 region of Gag, stabilizing it in a conformation that the protease cannot recognize or cleave efficiently.[9][10] This specific inhibition of the final cleavage step is critical for their antiviral effect.[3][5]
Comparative Preclinical Safety and Potency
The development of maturation inhibitors has progressed through generations, aiming to improve potency, broaden activity against viral polymorphisms, and enhance safety profiles.[10][11] Bevirimat, the first-in-class maturation inhibitor, showed initial promise but faced challenges with naturally occurring Gag polymorphisms that reduced its efficacy in a significant portion of patients.[12] Second-generation inhibitors like BMS-955176 were designed to overcome these limitations.[13][14]
| Parameter | Bevirimat (First-Generation) | BMS-955176 (Second-Generation) |
| Antiviral Potency (EC50) | ~22.1 ng/mL (37.8 nM) in vitro.[15] | 0.7 nM to 11 nM against various lab strains.[16] Mean EC50 of 3.9 ± 3.4 nM against clinical isolates.[5] |
| Cytotoxicity (CC50) | Data not widely published in comparative format. Generally well-tolerated in early trials.[1][17] | Moderate cytotoxicity observed in vitro, but with a high therapeutic index (4,842 in MT-2 cells).[16] |
| Therapeutic Index (CC50/EC50) | Not available for direct comparison. | High (e.g., 4,842 in MT-2 cells), indicating virus-specific effects.[16] |
| Serum Protein Binding | Extensive protein binding.[17] | Moderate serum binding (~84%), resulting in a ~5-fold reduction in in vitro potency.[5] |
| In Vivo Safety (Preclinical/Phase I) | Well-tolerated in single oral doses up to 250 mg in healthy volunteers and HIV-infected adults.[17][18][19] No serious adverse events reported.[17][19] Most common adverse event was headache.[17] | Generally safe and well-tolerated in Phase I and IIa studies.[13][14] No serious adverse events or study discontinuations due to adverse events.[13] |
| Activity against Polymorphisms | Efficacy compromised by naturally occurring Gag polymorphisms near the CA-SP1 cleavage site.[12] | Retains potent activity against HIV with Gag polymorphisms that reduce Bevirimat susceptibility.[13][14] |
Experimental Protocols
The data presented above are derived from standard preclinical virology and toxicology assays. The methodologies for these key experiments are outlined below.
In Vitro Cytotoxicity Assay
This assay is crucial for determining the concentration of a drug that is toxic to host cells, which is essential for calculating the therapeutic index.[20]
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the maturation inhibitor in various cell lines.
-
Methodology (Example: MTT Assay):
-
Cell Culture: Human T-cell lines (e.g., MT-2) or other relevant cell lines are cultured in 96-well plates to near confluency.[20][21]
-
Compound Application: The maturation inhibitor is dissolved (e.g., in DMSO) and serially diluted to a range of concentrations.[21] These dilutions are added to the cell cultures in triplicate. Control wells contain cells with the vehicle (DMSO) only.[20]
-
Incubation: The plates are incubated for a period that mirrors the duration of antiviral assays (e.g., 3-5 days).
-
Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells reduce the yellow MTT to a purple formazan product.[20]
-
Data Analysis: The formazan is solubilized, and the absorbance is read using a spectrophotometer.[20] The CC50 value—the concentration of the compound that reduces cell viability by 50% compared to the control—is calculated using regression analysis.[21]
-
Antiviral Potency Assay (EC50 Determination)
This assay measures the effectiveness of a drug at inhibiting viral replication.
-
Objective: To determine the 50% effective concentration (EC50) of the maturation inhibitor.
-
Methodology (Example: CPE Reduction Assay):
-
Cell Preparation: Host cells (e.g., Vero 76, MT-2) are seeded in 96-well plates.[21]
-
Drug and Virus Addition: The cells are treated with serial dilutions of the maturation inhibitor, similar to the cytotoxicity assay. Subsequently, a standardized amount of HIV-1 is added to infect the cells. Control wells include infected-untreated cells (virus control) and uninfected-untreated cells (cell control).[21]
-
Incubation: The plates are incubated until the virus control wells show a significant cytopathic effect (CPE), typically >80%.[21]
-
Quantification: Cell viability is quantified using a stain (e.g., Neutral Red) or by measuring a viral marker (e.g., p24 antigen levels or reverse transcriptase activity).[16][21]
-
Data Analysis: The EC50 value—the drug concentration that inhibits viral replication by 50% relative to the virus control—is determined by regression analysis.[21]
-
Conclusion
The preclinical data highlight a clear progression in the development of HIV maturation inhibitors. Second-generation compounds like BMS-955176 demonstrate a significant improvement over the first-generation inhibitor, Bevirimat. BMS-955176 shows substantially greater potency and, critically, maintains its activity against viral strains with Gag polymorphisms that conferred resistance to Bevirimat.[13][14] Both compounds were generally well-tolerated in early-phase human studies, but the improved virological profile of BMS-955176 represents a key advancement.[13][17] The high therapeutic index observed for BMS-955176 in vitro further supports its favorable preclinical safety profile, indicating a wide margin between the concentrations required for antiviral efficacy and those causing host cell toxicity.[16] These findings underscore the potential of next-generation maturation inhibitors as components of future antiretroviral regimens.
References
- 1. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maturation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Gag in HIV Resistance to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV maturation inhibitor BMS-955176 looks promising in early study | aidsmap [aidsmap.com]
- 14. HIV maturation inhibitor BMS-955176 shows good safety and efficacy in phase 2a trial | aidsmap [aidsmap.com]
- 15. Phase I and II Study of the Safety, Virologic Effect, and Pharmacokinetics/Pharmacodynamics of Single-Dose 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid (Bevirimat) against Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Safety and Pharmacokinetics of Bevirimat (PA-457), a Novel Inhibitor of Human Immunodeficiency Virus Maturation, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I and II study of the safety, virologic effect, and pharmacokinetics/pharmacodynamics of single-dose 3-o-(3',3'-dimethylsuccinyl)betulinic acid (bevirimat) against human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and pharmacokinetics of Bevirimat (PA-457), a novel inhibitor of human immunodeficiency virus maturation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 21. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Bevirimat: A Comparative Analysis of Efficacy Against Wild-Type and Mutant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of bevirimat, a first-in-class HIV-1 maturation inhibitor, against wild-type (WT) and mutant strains of the virus. While the clinical development of bevirimat was halted due to the prevalence of natural polymorphisms conferring resistance, understanding its activity profile remains crucial for the development of next-generation maturation inhibitors. This document synthesizes available experimental data to offer a clear perspective on its potency and limitations.
Mechanism of Action
Bevirimat disrupts the final step of HIV-1 Gag polyprotein processing, a crucial stage in the viral lifecycle for producing mature, infectious virions.[1][2] Specifically, it inhibits the cleavage of the capsid-spacer peptide 1 (CA-SP1) precursor protein to the mature capsid (CA) protein.[1][2] This action results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[1][2]
References
Head-to-Head Comparison: Zegruvirimat and GSK3640254 for HIV-1 Treatment
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two next-generation HIV-1 maturation inhibitors: Zegruvirimat (also known as GSK3739937, VH3739937, or VH-937) and GSK3640254. Both compounds, developed by ViiV Healthcare, represent a novel class of antiretrovirals that target the final stages of the viral lifecycle. While both have shown promise, their development pathways have diverged, with GSK3640254 being discontinued after Phase 2 trials and the development of this compound also being halted during Phase 2.[1] This guide synthesizes the available preclinical and clinical data to offer a clear comparison of their performance, supported by experimental data and protocols.
Mechanism of Action: Targeting HIV-1 Maturation
Both this compound and GSK3640254 are HIV-1 maturation inhibitors.[2][3][4][5][6] They function by binding to the HIV-1 Gag polyprotein, specifically disrupting the final cleavage event between the capsid protein (p24) and the spacer peptide 1 (SP1) by the viral protease.[2][3][7] This inhibition prevents the morphological rearrangement of the virion core, resulting in the formation of immature, non-infectious virus particles.[6] This mechanism of action is distinct from other existing antiretroviral classes, offering a potential new option for treatment-experienced patients with drug-resistant HIV-1 strains.[3]
Caption: Mechanism of action of HIV-1 maturation inhibitors.
Chemical Structures
This compound and GSK3640254 are structurally related, both being derivatives of betulinic acid.[8] this compound is an advanced derivative of GSK3640254, featuring a 4-cyanopyridyl ether in place of a fluorine atom present in GSK3640254.[4][9] This structural modification was intended to enhance the antiviral profile, particularly against resistance-associated mutations.[4][9]
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| This compound | (1S)-1-{[(3-cyanopyridin-2-yl)oxy]methyl}-4-[17-{[2-(1,1-dioxo-1λ6-thiomorpholin-4-yl)ethyl]amino}-28-norlupa-2,20(29)-dien-3-yl]cyclohex-3-ene-1-carboxylic acid | C49H70N4O5S | 827.18 g/mol |
| GSK3640254 | (1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid | C43H67FN2O4S | Not explicitly found |
Head-to-Head Antiviral Activity
Both compounds have demonstrated potent antiviral activity against a range of HIV-1 subtypes and clinical isolates. Notably, this compound (VH3739937) has shown an improved profile against certain viral strains with reduced susceptibility to earlier maturation inhibitors.
Table 1: In Vitro Antiviral Efficacy against Laboratory Strains and Clinical Isolates
| Virus Strain/Isolate | This compound (VH3739937) EC50 (nM) | GSK3640254 EC50 (nM) |
| HIV-1 NL4-3 | 3.1 | Not explicitly found |
| HIV-1 HXB2 | 2.0 | Not explicitly found |
| Panel of HIV-1 Clinical Isolates (various subtypes) | ≤ 5.0 | Not explicitly found |
| Viruses with Gag polymorphisms (multiple-cycle assay) | ≤ 8.0 | Not explicitly found |
| Virus with A364V mutation (single-cycle assay) | 32.0 | >600-fold reduced sensitivity for earlier MIs |
Table 2: Comparative Activity against a Virus with the A364V Resistance Mutation
| Compound | Fold-change in EC50 vs. Wild-Type |
| This compound (VH3739937) | 6.4 |
| GSK3640254 | ~100 |
| Bevirimat (first-generation MI) | >600 |
Pharmacokinetics
A key differentiator between the two compounds is their pharmacokinetic profile, with this compound exhibiting a significantly longer half-life.
Table 3: Key Pharmacokinetic Parameters
| Parameter | This compound (VH3739937) | GSK3640254 |
| Terminal Half-life | ~3 days[5][10] | Not explicitly found for comparison |
| Dosing Potential | Once-weekly oral dosing[4][9][10] | Once-daily dosing |
| Food Effect | Bioavailability >2-fold higher in fed vs. fasted states (tablet)[5][10] | Administered with a moderate-fat meal in clinical trials |
Clinical Development and Safety
Both this compound and GSK3640254 have undergone Phase 1 and Phase 2 clinical trials.
GSK3640254:
-
Phase 2b trials (DYNAMIC and DOMINO) showed generally comparable efficacy and safety to dolutegravir-based regimens at 24 weeks.[11]
-
Development was discontinued in early 2023 after completion of Phase 2 trials.[1]
This compound (GSK3739937/VH3739937):
-
Phase 1 studies in healthy participants showed no unexpected or dose-limiting safety events, with most drug-related adverse events being gastrointestinal.[5][10]
-
A Phase 2 trial (NCT06061081) was initiated to evaluate antiviral effect, safety, and tolerability in treatment-naive adults with HIV-1.[12][13]
-
Development was halted in October 2024 due to preliminary findings in a preclinical study of a similar maturation inhibitor and the compound not meeting the target product profiles for long-acting treatment.[1]
Experimental Protocols
Antiviral Activity Assay (Multiple-Cycle Replication Assay)
Caption: Workflow for a multiple-cycle antiviral activity assay.
This assay measures the ability of a compound to inhibit viral replication over multiple rounds of infection. Target cells, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs), are infected with a known amount of HIV-1.[14] Immediately after infection, the cells are treated with serial dilutions of the test compound. The cultures are incubated for several days, allowing the virus to replicate and spread to new cells. Viral replication is then quantified by measuring reverse transcriptase activity in the culture supernatant, p24 antigen levels, or the expression of a reporter gene (e.g., luciferase) engineered into the virus. The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits viral replication by 50% compared to untreated controls.
Cytotoxicity Assay
To determine the therapeutic index of the compounds, their cytotoxicity is assessed in the same cell lines used for the antiviral assays. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for the same duration as the antiviral assay. The CellTiter-Glo® reagent is then added, and the resulting luminescence is measured. The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.
Virus-Like Particle (VLP) Cleavage Assay
This assay directly measures the inhibition of Gag processing.[15] Non-infectious VLPs containing the HIV-1 Gag polyprotein are produced in cell culture and then harvested.[14][15] These VLPs are incubated with the test compound at various concentrations before being treated with purified HIV-1 protease. The cleavage of the Gag precursor protein into mature proteins (like p24) is monitored over time, often by liquid chromatography with mass spectrometry.[15] The percentage of inhibition is calculated relative to a control without any inhibitor.[15]
Conclusion
Both this compound and GSK3640254 are potent HIV-1 maturation inhibitors with a novel mechanism of action. This compound, a structural analog of GSK3640254, demonstrated an improved preclinical profile, including enhanced activity against the A364V resistance mutation and a significantly longer pharmacokinetic half-life, suggesting the potential for less frequent dosing.[4][5][8][9][10] However, the development of both compounds has been discontinued.[1] The data presented in this guide provides a valuable comparative resource for researchers in the field of HIV-1 drug development, highlighting the progress and challenges in the development of maturation inhibitors. The insights gained from these compounds may inform the design of future antiretroviral agents with this mechanism of action.
References
- 1. GSK’s ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]
- 2. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maturation inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. trial.medpath.com [trial.medpath.com]
- 14. medinfo.gsk.com [medinfo.gsk.com]
- 15. researchgate.net [researchgate.net]
Independent Validation of Tecovirimat's Mechanism of Action: A Comparative Guide
Disclaimer: The following guide is intended for research, scientific, and drug development professionals. The information provided is a synthesis of publicly available data and should not be considered a substitute for a thorough review of the primary literature. The user's request for information on "Zegruvirimat" yielded no direct results; this guide has been prepared under the assumption that this was a misspelling of "Tecovirimat."
Introduction
Tecovirimat (TPOXX®) is an antiviral drug approved for the treatment of smallpox and is under investigation for other orthopoxvirus infections like mpox. Its mechanism of action, which is distinct from other antivirals active against these viruses, makes it a critical tool in biodefense and public health preparedness. This guide provides an independent validation of Tecovirimat's mechanism of action by comparing its in vitro and in vivo efficacy with two other significant anti-orthopoxvirus agents: Cidofovir and its lipid-conjugate prodrug, Brincidofovir.
Comparative Efficacy Data
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Tecovirimat, Cidofovir, and Brincidofovir against various orthopoxviruses. It is important to note that values can vary depending on the specific viral strain, cell line, and experimental conditions used in each study.
Table 1: In Vitro Efficacy and Cytotoxicity
| Antiviral Agent | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | References |
| Tecovirimat | Variola virus (multiple strains) | Various | 0.01 - 0.07 | > 50 | > 714 - 5000 | [1][2] |
| Mpox virus (2022 isolate) | Vero E6 | 0.005 | > 50 | > 10000 | [3] | |
| Vaccinia virus | HFF | 46.2 | ~300 | ~6.5 | [4][5] | |
| Cidofovir | Variola virus (multiple strains) | BSC-40 | 1.3 - 13.5 | Not Reported | Not Reported | [6] |
| Mpox virus | Vero 76 | 27 - 78 | Not Reported | Not Reported | [7] | |
| Vaccinia virus | HFF | 46.2 | > 1000 | > 21.6 | [5] | |
| Brincidofovir | Variola virus (multiple strains) | BSC-40 | 0.05 - 0.21 | ~15 | ~135 | [6][8] |
| Mpox virus | Various | 0.07 - 1.2 | Not Reported | Not Reported | [9] | |
| Ectromelia virus (mousepox) | Not Reported | ~0.5 | Not Reported | Not Reported | [9] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that inhibits 50% of the viral effect (e.g., cytopathic effect or plaque formation). CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of a drug's specificity for antiviral activity over cytotoxicity. A higher SI is desirable.
Table 2: In Vivo Efficacy in Non-Human Primate Models (Mpox Virus Challenge)
| Antiviral Agent | Animal Model | Challenge Virus | Treatment Regimen | Outcome | References |
| Tecovirimat | Cynomolgus macaque | Mpox virus (Zaire 79) | 10 mg/kg/day, oral, for 14 days, initiated up to 7 days post-infection | 90.7% survival (49/54 treated animals) vs. 25% survival (2/8 placebo animals) | [10] |
| Cidofovir | Not extensively studied in NHP models for mpox. | - | - | - | |
| Brincidofovir | Not extensively studied in NHP models for mpox. | - | - | - |
Mechanisms of Action
The primary antiviral targets and mechanisms of action for Tecovirimat, Cidofovir, and Brincidofovir are fundamentally different, which has important implications for their use, potential for combination therapy, and the development of viral resistance.
-
Tecovirimat: This drug targets the orthopoxvirus F13L protein (p37), which is essential for the formation of the extracellular enveloped virus (EEV).[11] The EEV is crucial for cell-to-cell spread and long-range dissemination within the host. Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 protein.[11] This prevents the wrapping of the intracellular mature virion (IMV) and its subsequent release from the infected cell, effectively halting the spread of the virus.[11]
-
Cidofovir: As a nucleotide analog of deoxycytidine monophosphate, Cidofovir must be phosphorylated by host cell enzymes to its active diphosphate form. This active metabolite then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis and, consequently, inhibits viral replication.[12]
-
Brincidofovir: This is a prodrug of Cidofovir, where Cidofovir is conjugated to a lipid molecule. This lipid modification enhances its oral bioavailability and intracellular penetration. Once inside the cell, the lipid portion is cleaved, releasing Cidofovir, which is then phosphorylated to its active form to inhibit the viral DNA polymerase in the same manner as Cidofovir.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to validate the efficacy of anti-orthopoxvirus drugs. Specific parameters may vary between laboratories and studies.
Plaque Reduction Neutralization Test (PRNT) / Cytopathic Effect (CPE) Assay
This in vitro assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation or virus-induced cell death (cytopathic effect).
1. Cell Culture Preparation:
- Seed a suitable host cell line (e.g., Vero E6, BSC-40) in 6-well or 12-well plates.
- Incubate the plates at 37°C in a 5% CO₂ incubator until the cells form a confluent monolayer (95-100% coverage).[1]
2. Compound Dilution:
- Prepare a series of two-fold or ten-fold dilutions of the antiviral drug (e.g., Tecovirimat) in an appropriate infection medium (e.g., DMEM with 2% Fetal Bovine Serum).
- The concentration range should encompass the expected EC₅₀ value. Include a "no drug" (vehicle only) control.[13]
3. Viral Infection:
- Remove the growth medium from the cell monolayers.
- Infect the cells with a known titer of the orthopoxvirus (e.g., mpox virus, vaccinia virus) at a specific multiplicity of infection (MOI).
- Incubate for 1-2 hours to allow for viral adsorption.[6]
4. Drug Treatment and Incubation:
- Remove the viral inoculum and add the prepared drug dilutions to the respective wells.
- Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.[1]
- Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.[1]
5. Plaque Visualization and Quantification:
- After incubation, fix the cells (e.g., with 10% formalin).
- Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) to visualize the plaques (areas of dead or destroyed cells).[1]
- Count the number of plaques in each well.
6. Data Analysis:
- Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control.
- Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.[13]
Non-Human Primate (NHP) Lethal Challenge Model
NHP models, particularly with cynomolgus macaques, are considered the gold standard for evaluating the in vivo efficacy of anti-orthopoxvirus drugs due to the similarity of the disease progression to that in humans.
1. Animal Acclimation and Baseline Measurements:
- Healthy, adult cynomolgus macaques are quarantined and acclimated to the facility.
- Baseline physiological data, including weight, temperature, and blood samples, are collected.
2. Viral Challenge:
- Animals are challenged with a lethal dose of a pathogenic orthopoxvirus, such as the Zaire 79 strain of mpox virus. The challenge can be administered via various routes, including intravenous or aerosol, to mimic natural infection.[10]
3. Treatment Administration:
- Treatment with the antiviral drug (e.g., oral Tecovirimat at a specific dose like 10 mg/kg/day) or a placebo is initiated at a predetermined time point post-infection (e.g., 24 hours, 72 hours, or even several days after challenge).[10]
- Treatment is typically continued for a set duration, such as 14 days.[10]
4. Clinical Monitoring and Data Collection:
- Animals are monitored daily for clinical signs of disease, including fever, weight loss, lesion development, and changes in behavior.
- Blood samples are collected regularly to measure viral load (viremia) using techniques like qPCR.
- Lesion scores are recorded based on the number and severity of skin lesions.
5. Endpoints and Data Analysis:
- The primary endpoint is typically survival.
- Secondary endpoints include the reduction in viral load, decreased lesion severity, and amelioration of clinical symptoms compared to the placebo group.
- Statistical analyses, such as Kaplan-Meier survival analysis, are used to compare the outcomes between the treated and placebo groups.[10]
Visualizations
Signaling Pathway Diagrams
Caption: Mechanisms of action for Tecovirimat and Cidofovir/Brincidofovir.
Experimental Workflow Diagram
Caption: Generalized workflow for an in vitro plaque reduction assay.
Conclusion
The independent validation of Tecovirimat's mechanism of action is well-supported by in vitro and in vivo data. Its unique targeting of the F13L protein, which prevents the formation and release of the extracellular enveloped virus, distinguishes it from DNA polymerase inhibitors like Cidofovir and Brincidofovir. This distinct mechanism not only provides a powerful therapeutic option but also offers the potential for combination therapy to enhance efficacy and mitigate the risk of antiviral resistance. The robust efficacy of Tecovirimat in non-human primate models, even when administered several days after a lethal viral challenge, underscores its clinical potential for treating severe orthopoxvirus infections. Further research and clinical trials are essential to optimize its use in various patient populations and in response to emerging orthopoxvirus threats.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced inhibition of orthopoxvirus replication in vitro by alkoxyalkyl esters of cidofovir and cyclic cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Inhibition of Orthopoxvirus Replication In Vitro by Alkoxyalkyl Esters of Cidofovir and Cyclic Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibitory Activity of Alkoxyalkyl and Alkyl Esters of Cidofovir and Cyclic Cidofovir against Orthopoxvirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Brincidofovir in Preparation for a Potential Smallpox Outbreak | MDPI [mdpi.com]
- 10. Effects of Treatment Delay on Efficacy of Tecovirimat Following Lethal Aerosol Monkeypox Virus Challenge in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Zegruvirimat: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Zegruvirimat is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, established guidelines for the disposal of hazardous and pharmaceutical waste provide a necessary framework. This guide offers a comprehensive, step-by-step approach to safely manage and dispose of this compound waste, ensuring the protection of personnel and the environment.
This compound, also known as Tecovirimat, is an antiviral drug. As with many investigational new drugs, its toxicological properties have not been fully investigated.[1] Therefore, it is imperative to handle and dispose of it as a hazardous chemical waste. Adherence to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and other relevant regulatory bodies is essential.[2][3]
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general best practices for the disposal of hazardous chemical and pharmaceutical waste in a laboratory setting.
Waste Identification and Segregation
Proper segregation of waste is the foundational step in a compliant disposal process.[4]
-
Identify Waste Streams: Determine the different forms of this compound waste generated, which may include:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, bench paper, and other lab supplies.[5]
-
Liquid Waste: Solutions containing this compound, and solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, pipettes, and broken glass contaminated with this compound.[5]
-
-
Segregate at the Source: Use designated and clearly labeled waste containers for each waste stream.[2] Never mix incompatible waste types, such as acids and bases, or solvents with aqueous waste.[6][7] Hazardous pharmaceutical waste is typically collected in black containers.[4]
Waste Containment and Labeling
Proper containment and labeling are crucial for safe storage and transport.
-
Container Selection:
-
Use containers that are compatible with the chemical properties of this compound.[6] The original manufacturer's container is often a suitable choice.[5]
-
Containers must have leak-proof, screw-on caps.[5]
-
For liquid waste, use secondary containment, such as a lab tray or larger bin, to capture any potential leaks.[5]
-
-
Labeling Requirements:
On-Site Accumulation and Storage
Safe storage of hazardous waste is regulated and time-sensitive.
-
Designated Storage Area: Store waste containers in a designated, secure area that is away from general laboratory traffic.[5]
-
Storage Time Limits: Adhere to regulatory time limits for waste accumulation, which is typically no more than six months for academic laboratories.[2]
-
Container Management: Keep waste containers closed except when adding waste.[5] Do not fill containers beyond 90% capacity to allow for expansion.
Off-Site Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Engage a Certified Vendor: Contract with a reputable and certified hazardous waste disposal company that specializes in pharmaceutical and chemical waste.
-
Waste Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal.[2]
-
Preferred Disposal Method: The recommended disposal method for pharmaceutical waste is high-temperature incineration by a licensed facility.[4][9] This method ensures the complete destruction of the active pharmaceutical ingredient.
Experimental Protocols
Specific experimental protocols for the inactivation or disposal of this compound are not publicly available. The disposal procedures outlined above are derived from general hazardous waste management guidelines.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. acs.org [acs.org]
- 2. danielshealth.com [danielshealth.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. securewaste.net [securewaste.net]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Navigating the Safe Handling of Zegruvirimat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with investigational compounds like Zegruvirimat, an HIV-1 maturation inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general laboratory safety principles and data from similar compounds, such as the second-generation HIV-1 maturation inhibitor BMS-955176. It is crucial to supplement this guidance with a substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against potential exposure to investigational compounds. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Use |
| Hands | Disposable, chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eyes | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory to protect against splashes or aerosols. |
| Body | Laboratory coat | A buttoned, full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume hood or appropriate respiratory protection | All handling of powdered this compound or procedures that could generate aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available, a risk assessment should be performed to determine the appropriate respiratory protection (e.g., N95 respirator). |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area of the laboratory.
-
Fume Hood: A certified chemical fume hood is the primary engineering control to be used when handling the solid compound or preparing solutions.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and spill kit are readily accessible.
Handling Procedures:
-
Weighing: Weigh solid this compound in a fume hood or a balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.
Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.
Experimental Workflow for Handling this compound
Figure 1. A stepwise workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment. The following workflow outlines the general procedure for the disposal of this compound and associated waste. All disposal must comply with local, state, and federal regulations.
Figure 2. A logical workflow for the proper disposal of waste generated from this compound research.
While specific hazard data for this compound is not available, a related compound, BMS-955176, was reported to be generally safe and well-tolerated in early clinical studies, with no serious adverse events noted.[1] However, it is imperative to treat all investigational compounds with a high degree of caution. By adhering to these general safety guidelines and conducting a thorough risk assessment, researchers can create a safe and controlled environment for handling this compound and advancing important HIV research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
